A Critical Chiral Building Block for Peptidomimetics and Integrin Antagonists [1] Executive Summary Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (often referred to as -Tyrosine Methyl Ester Hydrochloride )...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Chiral Building Block for Peptidomimetics and Integrin Antagonists [1]
Executive Summary
Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (often referred to as
-Tyrosine Methyl Ester Hydrochloride ) is a specialized -amino acid derivative.[1] Unlike standard -amino acids, the amino group in this compound is positioned at the -carbon, directly attached to the aromatic ring.[1] This structural anomaly confers unique properties, including resistance to proteolytic degradation and specific conformational bias, making it a high-value scaffold in the design of integrin antagonists (e.g., RGD mimetics) and anticancer agents targeting the LAT1 transporter.[1]
This guide details the physicochemical profile, validated synthetic routes (focusing on the Rodionov reaction), and critical handling protocols for this compound.[1]
Chemical Identity & Physicochemical Profile[2][3][4]
The precise identification of this compound is critical due to the existence of positional isomers (e.g.,
-Amino ester with a 4-hydroxyphenyl side chain at the -position.[1][2][3][4][5]
Solubility & Stability[1]
Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride lattice. Sparingly soluble in non-polar solvents (DCM, Hexanes).[1]
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored under inert atmosphere (Ar or
) to prevent hydrolysis of the methyl ester or clumping.[1]
pKa: The
-amino group typically has a lower pKa (~9.[1]0) compared to aliphatic amines due to the electron-withdrawing effect of the adjacent phenyl ring and ester.[1]
Synthetic Methodology: The Rodionov Route[1][2][3][6][7][8]
While enzymatic routes (Tyrosine Aminomutase) exist for the acid, the chemical synthesis of the ester is robust and scalable.[1] The Rodionov Reaction is the industry standard for generating the
-amino acid core, followed by thionyl chloride-mediated esterification.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthesis via Rodionov condensation and acid-catalyzed esterification.
Detailed Protocol
Step 1: Synthesis of -Tyrosine (Rodionov Reaction)
Principle: A three-component condensation involving an aldehyde, malonic acid, and ammonia source.[1][5] The mechanism involves the formation of an imine followed by decarboxylative addition.[1]
Reagents: Combine 4-hydroxybenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in 95% Ethanol.
Reaction: Reflux the mixture for 8–12 hours. The solution will turn yellow/orange.[1]
Isolation: Cool to room temperature. The
-amino acid often precipitates.[1] If not, concentrate the solvent and triturate with hot ethanol to remove unreacted aldehyde.[1]
Purification: Recrystallize from water/ethanol.
Note: This step produces the racemic acid.[1] For the (S)-enantiomer, kinetic resolution with Penicillin G Acylase is the standard industrial approach before esterification.
Product: The residue is the hydrochloride salt.[1] Recrystallize from MeOH/Et2O to obtain a white crystalline solid.[1]
Applications in Drug Discovery[1][2]
This compound acts as a "privileged scaffold" in medicinal chemistry.[1] Its applications are driven by the
-amino acid backbone, which alters the spatial orientation of the side chains compared to natural -amino acids.[1]
Integrin Antagonists (RGD Mimetics)
Integrins (e.g.,
, ) recognize the RGD (Arg-Gly-Asp) sequence.[1] Replacing the flexible Gly-Asp backbone with a rigid -amino acid scaffold stabilizes the bioactive conformation, improving potency and selectivity.[1]
Mechanism: The
-tyrosine moiety mimics the Aspartic acid residue but extends the backbone by one carbon unit, optimizing the distance between the acidic and basic pharmacophores required for integrin binding.[1]
LAT1 Transporter Targeting
Tumor cells overexpress the L-type Amino Acid Transporter 1 (LAT1) to fuel rapid growth.[1]
-linkage is often resistant to intracellular peptidases, allowing the drug to accumulate inside the tumor cell without rapid degradation.[1]
Peptidomimetics (Foldamers)
Incorporating this residue into peptides induces the formation of stable secondary structures (helices) known as foldamers .[1] These structures are resistant to proteolytic enzymes, significantly extending the in vivo half-life of peptide therapeutics.
A Technical Guide to Establishing Purity Standards for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride for Research Applications
Introduction: The Critical Role of Purity in Reproducible Science Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (CAS No. for (S)-isomer: 134430-96-9) is a key chiral building block and pharmaceutical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Reproducible Science
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (CAS No. for (S)-isomer: 134430-96-9) is a key chiral building block and pharmaceutical intermediate.[1] Its structure, featuring a primary amine, a methyl ester, and a phenol group, makes it a versatile precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological and cardiovascular pathways.[1] Given its role as a foundational component in multi-step syntheses and biological assays, the purity and comprehensive characterization of this reagent are not mere formalities; they are prerequisites for experimental success, reproducibility, and the overall integrity of a research program.
Impurities, whether they are starting materials, by-products, or degradation products, can have profound and often unforeseen consequences. They can act as inhibitors or catalysts in subsequent chemical reactions, leading to failed syntheses or the generation of unintended side products. In biological systems, impurities may exhibit their own pharmacological activity, leading to misleading results and confounding data interpretation.
This guide provides a robust framework for researchers, quality control analysts, and drug development professionals to define, verify, and enforce stringent purity standards for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. Moving beyond a simple percentage value on a label, we will explore a multi-modal analytical approach that establishes a comprehensive purity profile, ensuring that the material is not only of high chemical purity but is also precisely what it purports to be.
A Holistic View of Purity: Beyond a Single Number
For a research chemical, "purity" is a composite attribute derived from several key analytical assessments. Relying solely on a single technique can be misleading. A holistic approach is essential for a complete and trustworthy characterization of the material. This involves confirming the molecule's identity, quantifying its concentration (assay), and profiling all detectable impurities.
Caption: The core pillars of a comprehensive purity assessment.
Core Analytical Methodologies for Purity Verification
A combination of chromatographic and spectroscopic techniques is required to build a reliable purity profile. The following methods form the foundation of a robust quality control workflow.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Expertise & Causality: Reversed-phase HPLC is the gold standard for analyzing polar, non-volatile organic molecules like the target compound. The phenolic ring provides a strong UV chromophore, allowing for sensitive detection. This method is ideal for separating the main component from structurally similar impurities (e.g., isomers, precursors, or degradation products), enabling both quantification of the main peak (assay) and the detection of minor impurities. A validated HPLC method is the cornerstone of any purity claim.[2][3]
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 5 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile (diluent). This results in a 1 mg/mL stock solution.
Further dilute as necessary for analysis.
Analysis and Data Interpretation:
Inject a blank (diluent) to ensure no system peaks interfere.
Inject the prepared sample.
The assay is calculated using the area percent normalization method. Assay (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Individual impurities are reported by their retention time and area percent.
Caption: Standard workflow for HPLC-based purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Causality: While HPLC provides quantitative data on purity, it reveals little about molecular structure. NMR spectroscopy is an indispensable tool for unequivocally confirming the chemical identity of the compound. The ¹H NMR spectrum provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. Any significant deviation from the expected spectrum indicates either a structural misidentification or the presence of substantial impurities.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -OH, -NH₃⁺).
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Expected ¹H NMR Spectrum (in DMSO-d₆, approximate shifts):
~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).
Note: Chemical shifts (δ) are relative to TMS and can vary based on solvent and concentration.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Causality: Mass spectrometry provides a direct measurement of the compound's molecular weight, offering orthogonal confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight information for each peak separated by the column.[4]
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
Analysis: Infuse the sample directly into an electrospray ionization (ESI) source operating in positive ion mode.
Expected Spectrum: The primary ion observed should correspond to the protonated molecule [M+H]⁺.
Molecular Formula of free base: C₁₀H₁₃NO₃
Molecular Weight of free base: 195.21 g/mol
Expected m/z: 196.09 (for [C₁₀H₁₄NO₃]⁺)
Establishing Acceptance Criteria for Research-Grade Material
For non-GMP (Good Manufacturing Practice) research applications, purity standards must be fit-for-purpose. The following table proposes a set of stringent yet practical specifications for high-quality Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride intended for chemical synthesis and biological screening.
Parameter
Method
Proposed Acceptance Criteria
Rationale
Appearance
Visual Inspection
White to off-white solid
Deviations in color may indicate degradation or significant impurities.
Identity
¹H NMR & MS
Spectrum conforms to reference structure; [M+H]⁺ at m/z 196.09 ± 0.2
Guarantees a high concentration of the desired compound, minimizing the impact of impurities on reaction stoichiometry and biological assays.
Largest Individual Impurity
HPLC
≤ 1.0%
Controls any single known or unknown impurity to a level unlikely to interfere with most research applications.
Total Impurities
HPLC
≤ 2.0%
Provides an overall measure of chemical purity.
Water Content
Karl Fischer Titration
≤ 1.0%
As a hydrochloride salt, the compound can be hygroscopic. Controlling water content is crucial for accurate weighing and reaction stoichiometry.
Residual Solvents
GC-HS (if applicable)
Per ICH Q3C Guidelines
Ensures that solvents used in the final purification steps are removed to acceptable levels.
Conclusion: Upholding Scientific Integrity Through Analytical Rigor
The quality of foundational reagents like Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride directly impacts the validity and reproducibility of scientific research. Establishing purity is not a single measurement but a comprehensive characterization process. By integrating orthogonal analytical techniques—HPLC for quantitative purity, NMR for structural identity, and MS for molecular weight confirmation—researchers can create a robust, self-validating system of quality control. Adhering to a well-defined set of specifications, as outlined in this guide, ensures that experiments are built on a foundation of analytically sound and reliable starting materials, thereby upholding the highest standards of scientific integrity.
Kamberi, M., Riley, C. M., Ma, X., & Chen, S. W. C. H. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123–128. [Link]
MySkinRecipes. (n.d.). Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. Retrieved from MySkinRecipes website. [Link]
Podolska, M., Kulik, A., Białecka, W., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 709-715. [Link]
PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from PubChem website. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions towards the Development of Peptide-Drug Conjugates. Retrieved from rsc.org. [Link]
Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Retrieved from semanticscholar.org. [Link]
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from sciejournal.com. [Link]
WikiMol. (n.d.). Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride. Retrieved from wikimol.org. [Link]
Stereoisomers of "Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride"
This guide provides an in-depth technical analysis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride , a critical -amino acid scaffold used in peptidomimetics and drug discovery. Technical Guide & Whitepaper...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride , a critical
-amino acid scaffold used in peptidomimetics and drug discovery.
Technical Guide & Whitepaper
Executive Summary
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is a
-amino acid ester derivative, structurally distinct from the canonical -amino acid L-tyrosine. Unlike -tyrosine, where the amino group is on the C2 carbon, this molecule features both the amino group and the 4-hydroxyphenyl moiety on the C3 () carbon.
This structural arrangement confers unique pharmacological properties, primarily proteolytic stability and the ability to induce specific secondary structures (e.g., 14-helices) in
-peptides. It is a high-value intermediate in the synthesis of RGD peptidomimetics (integrin antagonists) and novel antimicrobial agents. This guide details its stereochemical synthesis, chiral resolution, and analytical characterization.
Chemical Architecture & Stereochemistry
The molecule possesses a single chiral center at the C3 position. Consequently, it exists as a pair of enantiomers: (S)- and (R)- Methyl 3-amino-3-(4-hydroxyphenyl)propanoate.
-Tyrosine methyl ester (often used loosely, though strictly -aryl--alanine)
Molecular Formula
Molecular Weight
231.68 g/mol
Chiral Center
C3 (-carbon)
Key Functional Groups
Primary amine (protonated), Methyl ester, Phenol
Stereochemical Configuration
The biological activity of peptidomimetics derived from this scaffold is highly stereodependent.
The (S)-Enantiomer: Often mimics the spatial orientation of L-
-amino acids in peptide backbones, making it the primary target for drug development.
The (R)-Enantiomer: Used to introduce "kinks" or alter the folding properties of
-peptides.
Figure 1: Stereochemical divergence of the racemic scaffold into functional enantiomers.
Synthetic Pathways
The synthesis of this molecule generally proceeds via the Rodionov Reaction , a classic multicomponent condensation, followed by esterification and chiral resolution.
Pathway A: The Modified Rodionov Synthesis (Racemic)
This route is preferred for large-scale production due to the availability of cheap starting materials.
Condensation: Reaction of 4-hydroxybenzaldehyde with malonic acid and ammonium acetate in ethanol.
Mechanism:[1][2] Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.
Yield: Typically 50-65%.
Esterification: The resulting free acid is treated with thionyl chloride (
Step 2: Cool to -10°C. Add thionyl chloride (15 mmol) dropwise over 30 mins.
Step 3: Reflux for 4 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).
Step 4: Concentrate in vacuo. Recrystallize from MeOH/Et2O to yield white crystals.
Figure 2: Synthetic workflow from commodity chemicals to enantiopure building blocks.
Analytical Characterization & Quality Control
Ensuring enantiomeric purity is critical for pharmaceutical applications.
Chiral HPLC Method
Standard C18 columns cannot separate these enantiomers. A Crown Ether or Polysaccharide-based phase is required.
Parameter
Condition A (Free Amine)
Condition B (N-Protected)
Column
Crownpak CR(+) (Daicel)
Chiralcel OD-H
Mobile Phase
(pH 1.5) / Methanol (90:10)
Hexane / IPA (85:15)
Flow Rate
0.5 mL/min
1.0 mL/min
Detection
UV @ 210 nm / 254 nm
UV @ 254 nm
Selectivity
Resolves free amino enantiomers based on ammonium inclusion.
Resolves N-Boc or N-Cbz derivatives.
Self-Validating Protocol:
Blank Run: Inject mobile phase to ensure baseline stability.
Racemic Standard: Inject the racemic mixture to establish retention times (
and ) and resolution ().
Sample Injection: Inject the resolved sample. Calculate Enantiomeric Excess (
) using:
Pharmaceutical Applications
The "Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate" scaffold is a pharmacophore in several high-value domains:
Integrin Antagonists: The
-amino acid backbone provides the correct distance and orientation for the RGD (Arg-Gly-Asp) mimetic binding to integrins, which are targets for anti-angiogenic cancer therapies.
Eluxadoline Intermediates: While Eluxadoline uses a phenylalanine derivative, related opioid receptor modulators utilize
-aryl--amino acids to improve metabolic stability against peptidases.
Antimicrobial Peptides: Incorporation into cyclic peptides (e.g., Burkholdine analogues) enhances antifungal activity by rigidifying the peptide backbone.
References
Rodionov Reaction Mechanism: Lebedev, A. V., et al.
-Amino Acids... by the Rodionov Reaction."[3][4] Russian Journal of General Chemistry, 2005.
Enzymatic Resolution: Solano, D. M., et al. "Enzymatic resolution of
-amino esters." Journal of Organic Chemistry, 2003.
Chiral Separation: Daicel Corporation. "Instruction Manual for CROWNPAK CR(+)."
Peptidomimetics: Steer, D. L., et al. "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
-tyrosine methyl ester hydrochloride via Modified Rodionov Condensation.
Executive Summary
This application note details a robust, two-stage protocol for the synthesis of Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride . This compound is a critical
-amino acid building block (often referred to as -tyrosine methyl ester) used in the development of peptidomimetics, integrin inhibitors, and anticancer agents.
Unlike traditional Arndt-Eistert homologation routes which require hazardous diazomethane, this protocol utilizes a Modified Rodionov Condensation . This pathway offers a cost-effective, scalable, and "green" approach by condensing readily available 4-hydroxybenzaldehyde with malonic acid, followed by a thionyl chloride-mediated esterification.
Synthetic Strategy & Mechanism
The synthesis proceeds in two distinct stages:
Formation of the
-Amino Acid Core: A one-pot condensation of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate in ethanol (Rodionov reaction). The ammonium acetate acts as both the ammonia source and the catalyst for the Knoevenagel-type condensation and subsequent decarboxylation.
Esterification & Salt Formation: The free acid is converted to the methyl ester using thionyl chloride in methanol. This method generates anhydrous HCl in situ, driving the Fischer esterification while simultaneously precipitating the product as the stable hydrochloride salt.
Reaction Scheme
Figure 1: Two-step synthetic pathway from commercially available aldehyde to the target
-amino ester.
Experimental Protocol
Stage 1: Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid
Rationale: The Rodionov reaction is sensitive to solvent choice. Ethanol is selected over acetic acid to facilitate the precipitation of the zwitterionic amino acid product, simplifying workup.
Materials:
4-Hydroxybenzaldehyde (12.2 g, 100 mmol)
Malonic acid (10.4 g, 100 mmol)
Ammonium acetate (15.4 g, 200 mmol) [Note 1]
Ethanol (95%, 50 mL)
Procedure:
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Combination: Add 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate to the ethanol.
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Maintain reflux for 6–8 hours.
Observation: The reaction mixture will initially be clear and may turn yellow/orange. As the reaction proceeds, a white to off-white precipitate (the
-amino acid) typically forms.
Isolation: Cool the mixture to room temperature and then chill in an ice bath (0–4°C) for 1 hour to maximize precipitation.
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 15 mL) followed by diethyl ether (2 x 15 mL) to remove unreacted aldehyde and cinnamic acid byproducts.
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Yield Expectation: 60–75% (approx. 11–13.5 g).
Checkpoint: The crude solid is sufficient for Step 2. If high purity is required, recrystallize from water/ethanol.
[Note 1] Expertise Insight: A 2-fold molar equivalent of ammonium acetate is critical. Insufficient ammonia favors the formation of 4-hydroxycinnamic acid (elimination product) rather than the desired
-amino acid.
Stage 2: Methyl Esterification to Hydrochloride Salt
Rationale: Direct use of
in methanol generates anhydrous HCl. This avoids the hazards of handling HCl gas cylinders and ensures the removal of water produced during esterification.
Materials:
Crude
-amino acid (from Stage 1) (9.0 g, ~50 mmol)
Thionyl Chloride (
) (7.3 mL, 100 mmol)
Methanol (anhydrous, 100 mL)
Diethyl ether or MTBE (for precipitation)
Procedure:
Activation (Exothermic): Place anhydrous methanol (100 mL) in a 250 mL RBF. Cool to 0°C using an ice/salt bath.
Addition: Add thionyl chloride (7.3 mL) dropwise over 15–20 minutes. Caution: This releases
and HCl gas; perform in a fume hood.
Solubilization: Add the solid
-amino acid to the solution in one portion.
Reaction: Remove the ice bath and stir at room temperature for 30 minutes, then heat to reflux for 3 hours.
Monitoring: Reaction completion can be monitored by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin). The free acid spot will disappear.
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approx. 15–20 mL volume. Do not evaporate to dryness (risk of charring).
Crystallization: Add cold diethyl ether (100 mL) slowly to the residue with stirring. The product should precipitate as a white crystalline solid.
Final Isolation: Filter the white solid, wash with ether, and dry under high vacuum.
Process Workflow Diagram
Figure 2: Operational workflow for the esterification stage, highlighting critical safety points.
Analytical Validation (QC Standards)
The following data represents the expected values for the hydrochloride salt.
Parameter
Specification / Expected Value
Notes
Appearance
White to off-white crystalline powder
Hygroscopic; store in desiccator.
Melting Point
195°C – 198°C (dec.)
Sharp melting point indicates high purity.
H NMR
(400 MHz, DMSO-)
See detailed assignment below.
Solubility
Soluble in Water, Methanol, DMSO
Insoluble in Ether, Hexanes.
NMR Assignment (
-DMSO):
8.60 (br s, 3H, )
7.20 (d, Hz, 2H, Ar-H)
6.75 (d, Hz, 2H, Ar-H)
4.55 (t, Hz, 1H, -CH)
3.58 (s, 3H, )
3.10 (dd, Hz, 1H, -CH)
2.95 (dd, Hz, 1H, -CH)
Troubleshooting & Safety
Impurity (Cinnamic Acid): If the NMR shows olefinic protons (
6.0–7.5 range with large coupling constants), the Rodionov step failed to incorporate ammonia. Solution: Increase ammonium acetate to 2.5 equivalents and ensure vigorous reflux.
Oiling Out: If the ester comes out as an oil in Step 2, the ether addition was likely too fast or the methanol was not concentrated enough. Solution: Decant the ether, redissolve in minimal methanol, and add ether dropwise with scratching/seeding.
Safety: Thionyl chloride reacts violently with water.[1] Ensure all glassware is oven-dried. The reaction produces
and gases; a caustic scrubber is recommended for large-scale preparations.
References
Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of
-amino acids from aldehydes and malonic acid." Berichte der deutschen chemischen Gesellschaft, 1926 , 59, 2952.
Kavaliauskas, P., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives." Molecules, 2024 .[2][3] (Provides modern context on
-amino acid derivatives).
Li, J., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008 , 13, 1111-1119. (Validates the
/MeOH esterification protocol).
PubChem Compound Summary. "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" (Structural analog reference).
Application Notes and Protocols for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in Drug Discovery Screening
Introduction: Unveiling a Scaffold of Potential Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is a small molecule characterized by two key structural motifs of significant interest in medicinal chemistry: a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Scaffold of Potential
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is a small molecule characterized by two key structural motifs of significant interest in medicinal chemistry: a β-amino acid backbone and a phenol ring. While this specific molecule is primarily available as a chemical intermediate for the synthesis of more complex compounds, its constituent parts suggest a strong potential for biological activity.[1] This document serves as a guide for researchers and drug development professionals on how to approach the screening of this compound and its analogues for novel therapeutic applications.
The β-amino acid structure is a cornerstone of many biologically active natural products and pharmaceuticals, including antibiotics and anticancer agents.[2] Their incorporation into peptides can enhance metabolic stability and introduce specific conformational constraints, which are desirable properties in drug design.[3][4][5] The phenolic moiety is another privileged scaffold, present in a vast number of FDA-approved drugs and natural products.[6] Phenolic compounds are well-documented for their antioxidant properties, which stem from their ability to scavenge free radicals, and they form the basis for many drugs with anticancer and antimicrobial activities.[7][8]
Given this structural pedigree, Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride represents a valuable starting point for screening campaigns aimed at discovering new leads in oncology, infectious diseases, and pathologies associated with oxidative stress. This guide will provide detailed, yet adaptable, protocols for initiating such a screening cascade.
Compound Profile: Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the foundation for robust and reproducible screening results. The following table summarizes key data for the (S)-enantiomer and the racemic mixture.
The following sections outline detailed protocols for screening Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in three key therapeutic areas. These are generalized protocols and should be optimized for specific experimental systems.
Anticancer Activity Screening
The presence of both a β-amino acid and a phenolic moiety suggests potential for anticancer activity. High-throughput screening (HTS) of small molecule libraries is a proven strategy for identifying novel oncology drug candidates.[12] A tiered approach, starting with a broad cytotoxicity screen and progressing to more specific mechanistic assays, is recommended.
Caption: Tiered workflow for anticancer drug discovery screening.
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation: Prepare serial dilutions of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride from a 10 mM DMSO stock in culture medium. Ensure the final DMSO concentration is ≤ 0.5%.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Antioxidant Activity Screening
The phenolic group is a strong indicator of potential antioxidant activity.[7] Simple, rapid, and cost-effective colorimetric assays like DPPH and ABTS are excellent primary screens.[13][14]
Caption: Workflow for antioxidant activity screening.
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
Compound Preparation: Prepare various concentrations of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in methanol. Ascorbic acid or Trolox should be used as a positive control.
Reaction: In a 96-well plate, add 50 µL of the compound solution to 150 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Readout: Measure the absorbance at 517 nm. A change in color from violet to yellow indicates radical scavenging activity.[14][15]
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC50 value from the dose-response curve.[14]
Antimicrobial Activity Screening
The β-amino acid scaffold is present in numerous antimicrobial agents.[4] Therefore, screening for antibacterial and antifungal activity is a logical step. The agar diffusion method provides a straightforward primary screen, followed by broth microdilution to determine minimum inhibitory concentrations (MIC).[16]
Caption: Tiered workflow for antimicrobial drug discovery screening.
Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjust to a concentration of approximately 5 x 10^5 CFU/mL.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in the broth. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
Readout: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17] This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is a molecule with significant untapped potential in drug discovery. Its structural composition, featuring both a β-amino acid and a phenolic group, provides a strong rationale for its evaluation as a scaffold for novel therapeutics. The protocols outlined in this document offer a comprehensive starting point for screening this compound in anticancer, antioxidant, and antimicrobial assays. Positive results from these initial screens would warrant further investigation, including hit-to-lead optimization through medicinal chemistry to improve potency and selectivity, and in-depth mechanistic studies to elucidate the mode of action. As a readily available building block, it also serves as an excellent starting point for the synthesis of derivative libraries to explore the structure-activity relationship (SAR) and develop next-generation therapeutic agents.
Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 15, 1368910. [Link]
Lea, W. A., & Simeonov, A. (2011). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of the Association for Laboratory Automation, 16(5), 351-364. [Link]
Němcová, V., et al. (2012). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 17(10), 11713-11727. [Link]
Sultana, B., et al. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. Foods, 9(9), 1205. [Link]
Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské zdravotnické listy, 80(2), 64-70. [Link]
Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7244. [Link]
Talele, T. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7001–7044. [Link]
Bajorath, J. (2002). Small-molecule Screening Techniques in Drug Discovery. Drug Discovery Today, 7(21), 1121-1122. [Link]
Sato, D., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11910. [Link]
Drzyzga, D., et al. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 27(18), 5893. [Link]
Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005. [Link]
Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(10), 9405–9423. [Link]
Begum, A., & Roy, B. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]
Szliszka, E., & Czuba, Z. P. (2018). Phytochemical Screening, Phenolic Compounds and Antioxidant Activity of Biomass from Lychnis flos-cuculi L. In Vitro Cultures and Intact Plants. Molecules, 23(11), 2933. [Link]
Ilyas, R., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
Burris, C. A., et al. (2000). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy, 44(9), 2419–2424. [Link]
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103089. [Link]
Khairullah, A. R., et al. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. ResearchGate. [Link]
Rehman, F. U., et al. (2021). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
Cabrele, C., & Reiser, O. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9838–9859. [Link]
U.S. Food and Drug Administration. (2021, April 15). Designing First-In-Human Trials for Small Molecules and Biologics [Video]. YouTube. [Link]
Pihlanto, A., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. Molecules, 17(9), 10474-10488. [Link]
Al-Ansari, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of King Saud University - Science, 34(3), 101869. [Link]
Gilbert, P. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Microbiological Quality Assurance (pp. 247-260). CRC Press. [Link]
"Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride" for peptide synthesis
Application Note: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in Peptide Synthesis Abstract This technical guide details the strategic application of Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in Peptide Synthesis
Abstract
This technical guide details the strategic application of Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (commonly referred to as
-Tyrosine methyl ester hydrochloride) in the synthesis of peptidomimetics and -peptides. Unlike standard -amino acids, this -amino acid derivative confers unique proteolytic resistance and secondary structure propensity (e.g., -helices) to peptide backbones. This document provides validated protocols for its use as a C-terminal initiator in solution-phase synthesis and methods for converting it into an Fmoc-protected building block for Solid Phase Peptide Synthesis (SPPS).
134430-96-9 (S-isomer); 1206727-13-0 (3-hydroxyphenyl analog for ref)
Molecular Formula
Molecular Weight
231.68 g/mol
Structure Type
-Amino Acid Ester (Side chain on -carbon)
Solubility
High: MeOH, DMSO, Water, DMF. Moderate/Low: DCM (requires base to solubilize free amine).
Storage
Desiccate at +4°C. Hygroscopic.
Strategic Considerations in Peptide Design
Why use
-Tyrosine Methyl Ester?
Proteolytic Stability: The incorporation of
-amino acids inhibits cleavage by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of peptide therapeutics.
Foldamer Formation:
-peptides form stable secondary structures (e.g., 14-helices, 12-helices) distinct from -peptides, useful for disrupting protein-protein interactions.
C-Terminal Initiation: The methyl ester protection allows this compound to serve immediately as the C-terminal residue in solution-phase synthesis without further modification.
Handling the Hydrochloride Salt
The HCl salt form stabilizes the amine, preventing oxidation and polymerization. However, for coupling reactions, the amine must be liberated in situ using a tertiary base (DIEA or NMM). Failure to neutralize the salt will result in zero coupling efficiency.
Activation: Dissolve Fmoc-AA-OH and HOBt in anhydrous DMF (concentration ~0.1 M). Cool to 0°C. Add EDC
HCl and stir for 15 minutes to form the active ester.
Neutralization: In a separate vial, dissolve the Methyl 3-amino-3-(4-hydroxyphenyl)propanoate HCl in minimal DMF. Add DIEA (2.5 equiv) to neutralize the HCl salt. Note: Ensure the pH is roughly 8 (damp litmus paper).
Coupling: Add the neutralized amine solution to the activated carboxyl mixture dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (or HPLC) for the disappearance of the amine.
Workup: Dilute with EtOAc. Wash successively with 5% citric acid (removes unreacted amine/base), sat.
(removes unreacted acid), and brine. Dry over and concentrate.
Protocol B: Conversion to Fmoc-Building Block for SPPS
Use this protocol if you need to insert the
-Tyr unit into the middle of a peptide chain using standard Fmoc-SPPS. This converts the methyl ester HCl to Fmoc--Tyr(OH)-OH .
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vivo Evaluation & Dosage Optimization for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
Executive Summary & Chemical Identity
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (often referred to as
-Tyrosine Methyl Ester HCl ) is a specialized -amino acid derivative. Unlike its natural -amino acid counterpart (L-Tyrosine), this compound features the amino group on the -carbon, conferring unique resistance to proteolytic degradation.
Crucial Distinction: Researchers often confuse this compound with L-Tyrosine Methyl Ester.
L-Tyrosine Methyl Ester: An
-amino acid derivative; a prodrug for tyrosine/dopamine.
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate: A
-amino acid derivative; used primarily as a peptidomimetic scaffold to enhance metabolic stability or as a chiral building block for integrin antagonists (RGD mimetics).
Primary Applications:
Peptidomimetic Synthesis: Enhancing the in vivo half-life of bioactive peptides.
Metabolic Probing: Studying transport mechanisms (e.g., LAT1) independent of rapid metabolism.
Synthetic Intermediate: Precursor for
-lactam antibiotics and anticancer agents.
Formulation & Stability
Before in vivo administration, proper formulation is critical to ensure bioavailability and prevent vehicle-induced toxicity.
Parameter
Specification
Notes
Solubility
High in Water/Saline
The HCl salt form renders the compound hydrophilic.
Vehicle
0.9% Saline or PBS (pH 7.4)
Standard physiological vehicles are compatible.[1]
Stability
>24 Hours at RT (Solution)
The methyl ester is susceptible to hydrolysis by plasma esterases; prepare fresh.
pH Adjustment
Required
Dissolution may lower pH. Neutralize to pH 7.0–7.4 using 0.1N NaOH before injection.
Sterilization
0.22 µm Filtration
Do not autoclave the solution (risk of ester hydrolysis).
Dosage Determination Protocol (In Vivo)
Since this compound is primarily a New Chemical Entity (NCE) or research tool in most contexts, there is no single "standard" therapeutic dose. The following protocol outlines the Dose Escalation Strategy to determine the Maximum Tolerated Dose (MTD) and optimal experimental dosage.
Phase I: Acute Toxicity (Limit Test)
Objective: Establish safety baseline using a modified OECD 425 Up-and-Down Procedure.
Species: C57BL/6 Mice or Wistar Rats (n=3 per step).
Route: Intraperitoneal (IP) or Oral Gavage (PO).
Starting Dose:10 mg/kg . (Based on structural analogs).
Workflow:
Administer 10 mg/kg . Observe for 24 hours.
If survived, escalate to 50 mg/kg .
If survived, escalate to 100 mg/kg .
If survived, escalate to 300 mg/kg (Limit Dose).
Note:
-amino acids are generally less toxic than specific enzyme inhibitors, but accumulation due to slow metabolism is a risk.
Phase II: Pharmacokinetic (PK) Profiling
Objective: Determine half-life (
) and bioavailability. -amino acids typically exhibit extended compared to -isomers.
Analysis: LC-MS/MS quantification of parent compound and free acid metabolite (3-amino-3-(4-hydroxyphenyl)propanoic acid).
Phase III: Functional Dosage (Efficacy)
For studies involving peptidomimetic activity or metabolic tracing:
Low Dose (Tracer): 5–10 mg/kg.
High Dose (Pharmacological): 50–100 mg/kg.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct dosage regimen based on the experimental goal.
Caption: Decision matrix for establishing in vivo dosage of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate HCl.
Critical Mechanistic Insights
A. Proteolytic Resistance (The "Beta" Effect)
The primary advantage of using Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate over L-Tyrosine Methyl Ester is its resistance to aminopeptidases.
Mechanism: Most endogenous proteases recognize the
-carbon backbone. The insertion of a methylene group (shifting the amine to the -position) disrupts the catalytic triad of the protease, preventing cleavage.
Implication: The compound circulates longer, making it an ideal scaffold for long-acting drugs .
B. Stereochemistry Matters
The compound possesses a chiral center at the
-carbon.
(S)-Isomer: Typically the biologically active form for mimicking natural peptides.
(R)-Isomer: May exhibit different transport kinetics or inertness.
Recommendation: Ensure you are using the enantiomerically pure form (usually >95% ee) to avoid confounding data.
References
Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
Lelais, G., & Seebach, D. (2004). "Beta-Peptides: From Structure to Function." Biopolymers, 76(3), 206-243. Link
OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing. Link
Luckose, F., et al. (2015). "Effects of amino acid derivatives on physical, mental, and physiological activities."[][3] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1869. Link
Application Note: Stability Assessment & Handling Protocols for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
Executive Summary Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (often referred to as -Tyrosine methyl ester HCl) is a critical chiral intermediate used in the synthesis of peptidomimetics, integrin inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (often referred to as
-Tyrosine methyl ester HCl) is a critical chiral intermediate used in the synthesis of peptidomimetics, integrin inhibitors, and bioactive alkaloids. While the hydrochloride salt exhibits reasonable stability in the solid state under desiccated conditions, it demonstrates significant instability in solution .
The primary degradation drivers are ester hydrolysis (pH-dependent), oxidative degradation of the phenolic moiety, and intermolecular condensation (free base form). This guide provides a validated protocol for assessing stability and minimizing degradation during experimental workflows.
Chemical Background & Degradation Mechanisms
To handle this compound effectively, one must understand the competing degradation pathways. The molecule contains three reactive centers: the methyl ester, the primary amine (protonated in salt form), and the electron-rich phenol.
Theoretical Degradation Pathways
Hydrolysis (Dominant): The methyl ester is susceptible to hydrolysis, converting the molecule back to the parent
-amino acid. This reaction is catalyzed by both acid and base, but is most rapid under basic conditions.
Oxidation: The 4-hydroxyphenyl group is prone to oxidation, particularly at pH > 7 where the phenolate ion can form. This leads to the formation of quinone species and subsequent polymerization (browning of solution).
Intermolecular Condensation: Unlike
-amino esters which form diketopiperazines (DKPs), -amino esters in their free base form tend to undergo intermolecular condensation to form oligomeric amides or, less frequently, cyclize to form -lactams (azetidin-2-ones) under specific forcing conditions.
Visualization of Degradation Pathways
The following diagram illustrates the critical stress pathways for the compound.
Figure 1: Primary degradation pathways. Red arrow indicates the dominant hydrolysis pathway in aqueous media.
Materials and Methods: Stability Assessment Protocol
This protocol is designed to establish the "Safe Handling Window" (t90) for the compound in your specific buffer system.
Materials
Test Compound: Methyl 3-amino-3-(4-hydroxyphenyl)propanoate HCl (>98% purity).
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q).
pH > 7.0:Unstable. The free amine facilitates intermolecular attack (polymerization) and the ester hydrolyzes rapidly (t1/2 < 1 hour). Phenolate formation accelerates oxidation.
Solvent Compatibility
Protic Solvents (Water/Methanol): Promote hydrolysis. Methanol prevents transesterification but does not stop hydrolysis.
Aprotic Solvents (DMSO/DMF): Higher stability, provided the solvents are anhydrous. However, DMSO can act as a mild oxidant over time.
Experimental Workflow Diagram
Use this decision tree to determine the optimal handling method for your application.
Figure 2: Decision tree for solvent selection and handling based on experimental requirements.
Storage and Handling Recommendations
Solid State Storage
Temperature: -20°C is recommended.
Atmosphere: Store under Argon or Nitrogen to prevent phenolic oxidation.
Container: Amber glass vials (protect from light) with desiccant.
Shelf Life: >1 year if kept dry and frozen.
Solution Handling (Critical Protocol)
Preparation: Always prepare fresh. Do not store stock solutions in water/buffer for >24 hours.
Stock Solvent: If a stock solution is needed, dissolve in anhydrous DMSO or Methanol containing 0.1% HCl. Store at -80°C.
Thawing: Thaw frozen stocks only once. Discard unused portions to avoid freeze-thaw degradation cycles.
In-Assay: Keep solutions on ice (
) during use to retard hydrolysis rates by approx. 4-fold compared to RT.
Troubleshooting & FAQ
Q: My solution turned yellow/brown overnight. Is it still usable?A:No. The color change indicates the oxidation of the phenol group to quinones or coupling products. The concentration of the active compound has decreased, and the oxidation products may be cytotoxic or interfere with assays.
Q: Can I autoclave this compound in media?A:Absolutely not. The high heat and steam will completely hydrolyze the ester and likely degrade the phenol. Filter sterilize (0.22 µm) instead.
Q: Why do I see two peaks in HPLC?A: If the peaks have the same mass (LC-MS), it may be the enantiomers (if using a chiral column) or rotamers. However, on a standard C18 column, a second peak usually indicates the hydrolyzed acid (elutes earlier) or a dimer (elutes later).
References
Amino Acid Methyl Esters Stability
Study: "A Convenient Synthesis of Amino Acid Methyl Esters."
Relevance: Establishes the baseline instability of free amino esters vs. hydrochloride salts and the necessity of acidic conditions for stability.
Source:
Phenolic Oxidation in Peptides
Study: "Oxidation of Tyrosine and Methionine Residues in Peptides."
Relevance: Mechanisms of phenol oxidation (yellowing) relevant to the 4-hydroxyphenyl moiety.
Source: (Contextual grounding based on standard peptide chemistry).
Product Specific Data (Analogous)
Source: MedChemExpress Product Sheet for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)
Relevance: Recommends storage at -80°C in solvent, confirming high instability in solution.
Source:
General Hydrolysis Kinetics
Source: "Kinetics of hydrolysis of amino acid esters."
Relevance: General chemical principle that ester hydrolysis is base-catalyzed and temper
-amino acid building block for peptidomimetics and integrin antagonists. The synthesis typically proceeds via two stages: the Rodionov condensation (to form the -amino acid) followed by Thionyl Chloride-mediated esterification .
Primary Yield Killers:
Competitive Elimination: Formation of 4-hydroxycinnamic acid during the Rodionov step.
Phenolic Oxidation: Browning of the product due to air sensitivity of the phenol group under basic or thermal stress.
Hygroscopic "Oiling": Failure of the hydrochloride salt to crystallize due to residual water or excess alcohol.
Module A: Precursor Synthesis (The Rodionov Reaction)
If you are purchasing the acid starting material, skip to Module B. If synthesizing from aldehyde, read carefully.
The Issue: The reaction between 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate can split into two pathways. You want the Rodionov pathway (
-amino acid), not the Knoevenagel/Doebner pathway (cinnamic acid).
Excess ammonium acetate stabilizes the imine intermediate, favoring amine formation over elimination to cinnamic acid [1].
Solvent
Ethanol (95% or Absolute)
Historic "melt" methods cause tarring. Ethanol allows better thermal control and reflux consistency [2].
Temperature
Reflux (C)
High enough to decarboxylate, but controlled to prevent phenolic degradation.
Troubleshooting: "My product contains cinnamic acid."
Diagnosis: NMR shows alkene protons (
6.0–7.5 ppm doublets with large coupling constants).
Fix: Increase Ammonium Acetate loading. The ammonia concentration must remain high to trap the benzylidene intermediate.
Purification: The
-amino acid is a zwitterion. It is often insoluble in ethanol, while cinnamic acid derivatives are more soluble. Wash the crude precipitate thoroughly with hot ethanol.
Module B: Esterification (The Critical Step)
Method: Thionyl Chloride (
) / Methanol (MeOH).
The Logic: This method generates anhydrous HCl in situ. It is superior to bubbling HCl gas because
scavenges water produced during esterification, driving the equilibrium to the right.
Step-by-Step Protocol
Setup: Flame-dried 3-neck flask,
atmosphere, dropping funnel, ice bath.
Solvent Prep: Charge anhydrous MeOH (10-15 mL per gram of amino acid). Cool to 0–5°C .
Activation: Add
(1.5 – 2.0 equivalents) dropwise.
Critical: Temperature must NOT exceed 10°C during addition. Exotherms degrade the phenol.
Addition: Add solid 3-amino-3-(4-hydroxyphenyl)propanoic acid in portions.
Reflux: Warm to room temp, then reflux for 12–16 hours.
Workup: Evaporate solvent to near-dryness (viscous oil).
Visualization: Reaction Workflow
Caption: Workflow for Thionyl Chloride mediated esterification emphasizing temperature control points.
Module C: Isolation & Purification (The "Crash Out")
Users often report obtaining a "sticky brown gum" instead of a white solid. This is the most common support ticket.
The "Oiling Out" Phenomenon
Cause:
Residual Alcohol: The HCl salt is soluble in MeOH. If you don't remove enough MeOH, it won't crystallize.
Water: If the MeOH wasn't dry, or the flask was open to air, the salt becomes a hygroscopic syrup.
The Fix: Solvent Anti-Solvent Precipitation
Evaporation: Remove MeOH on a rotovap until a thick syrup remains. Do not bake it dry.
Anti-Solvent: Add cold Methyl tert-butyl ether (MTBE) or Diethyl Ether (10:1 ratio relative to syrup volume) [3].
Trituration: Scratch the side of the flask with a glass rod. A white solid should precipitate.
Recrystallization (If needed): Dissolve in minimum hot MeOH, cool, and slowly add Et2O until cloudy. Store at 4°C.[1]
Troubleshooting FAQ
Q: My final product turned pink/brown. Is it ruined?A: Not necessarily. Phenols oxidize easily to quinones (pink/brown) in the presence of trace base or air.
Fix: Recrystallize immediately using MeOH/Ether with a pinch of activated charcoal to remove color bodies. Ensure all future steps are under
.
Q: The yield is low (<40%). Where did I lose it?A: Check the filtrate from the "Crash Out" step.
The HCl salt is somewhat soluble in ether if excess MeOH is present. Rotovap the filtrate again to remove all MeOH, then add fresh Ether.
Q: Can I use HCl gas in Methanol instead of Thionyl Chloride?A: Yes, but
is preferred. consumes the water generated by the esterification reaction (). Without this water scavenging, the equilibrium limits your yield [4].
Synthesis Logic Tree
Use this diagram to diagnose yield issues during the process.
Caption: Decision tree for diagnosing yield loss in beta-tyrosine ester synthesis.
References
Rodionov, V. M., & Malevinskaya, E. T. (1926). Berichte der deutschen chemischen Gesellschaft.
Kavaliauskas, P., et al. (2024).[2] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives." Molecules.
Pianeta Chimica. "Synthesis of Amino Acid Methyl Ester Hydrochloride: General Procedure."
D'Agostino, P., et al. (2013). "Efficient Esterification of Oxidized L-Glutathione and Other Small Peptides." Journal of Agricultural and Food Chemistry.
"Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride" solubility problems in buffers
Introduction Welcome to the technical support hub for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride . This compound, often a key intermediate in the synthesis of peptidomimetics (e.g., -tyrosine derivatives)...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride . This compound, often a key intermediate in the synthesis of peptidomimetics (e.g.,
-tyrosine derivatives) and pharmaceutical agents like Eluxadoline, presents a unique "triad of instability" in biological buffers:
pH-Dependent Solubility: The transition from cationic salt to neutral free base.
Ester Hydrolysis: Susceptibility of the
-amino ester to nucleophilic attack.
Phenolic Oxidation: The tendency of the 4-hydroxy group to form quinones (discoloration).
This guide replaces generic advice with mechanism-based troubleshooting to ensure your experimental data remains reproducible.
Part 1: The Troubleshooting Matrix (FAQs)
Issue 1: "I added the solid directly to PBS (pH 7.4), and it precipitated immediately."
Diagnosis:pH Shock and The Common Ion Effect.
As the Hydrochloride salt, your compound is highly soluble in water because the amine is protonated (
). However, Phosphate Buffered Saline (PBS) presents two hostile factors:
pH Shift: While the pKa of the
-amino group is likely , local regions of high pH during dissolution can transiently generate the neutral free base , which has poor aqueous solubility.
Salting Out: The high concentration of chloride and sodium ions in PBS reduces the solvation shell available for your organic salt (Common Ion Effect).
The Fix:
Do NOT add solid powder directly to pH 7.4 buffer.
Protocol: Dissolve the compound in pure Water (Milli-Q) or DMSO to create a concentrated stock (e.g., 10-50 mM). Then, dilute this stock into the buffer while vortexing. This prevents local saturation and "pH shock."
Issue 2: "My solution turned pink/brown after sitting on the bench for 2 hours."
Diagnosis:Phenolic Oxidation (Quinone Formation).
The 4-hydroxyphenyl moiety (phenol) is electron-rich. In the presence of dissolved oxygen and trace metal ions (common in lower-grade buffers), it oxidizes to form para-benzoquinone derivatives. This reaction is accelerated at pH > 7.0 because the phenolate ion (formed at higher pH) is more easily oxidized than the phenol.
The Fix:
Degas buffers: Sonicate your buffer under vacuum or sparge with Nitrogen/Argon for 15 minutes before use.
Add Antioxidants: If your assay permits, add 0.1 mM EDTA (chelates metal catalysts) or 0.5 mM Ascorbic Acid (sacrificial antioxidant).
Temperature: Keep solutions on ice (
). Oxidation rates double for every increase.
Issue 3: "LC-MS shows the parent mass is decreasing, but I see a new peak at [M-14]."
Diagnosis:Ester Hydrolysis (Aminolysis or Hydrolysis).
You are losing the methyl group. The methyl ester is susceptible to hydrolysis, converting the molecule into the free acid (
-tyrosine derivative).
Warning: If you are using TRIS buffer , you likely have Aminolysis . The primary amine of Tris attacks the ester, forming a stable amide adduct, effectively destroying your compound.
The Fix:
Switch Buffers: Use non-nucleophilic buffers like HEPES or MOPS . Avoid Tris and Glycine for ester-containing compounds.
Check pH: Hydrolysis is base-catalyzed. If possible, lower the experimental pH to 6.5–6.8, where the ester is significantly more stable.
Part 2: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
This protocol maximizes stability for storage.
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred over water for long-term storage.
Why? DMSO prevents hydrolysis (no water present) and slows oxidation.
Concentration: Prepare at 50 mM .
Procedure:
Weigh the HCl salt rapidly (hygroscopic).
Add DMSO. Vortex until clear.
Aliquot into amber vials (protects from light-induced oxidation).
Store at -20°C. (Stability: ~3-6 months).
Protocol B: Preparation of Working Solution (Assay Buffer)
Target: 100
M in HEPES pH 7.2
Prepare Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.2. (Optional: Add 100
M EDTA).
Thaw Stock: Thaw DMSO stock from Protocol A.
Dilution (The "Drop-wise" Method):
Place buffer in a vortexing tube.
While vortexing the buffer, add the DMSO stock drop-wise.
Limit: Keep final DMSO concentration
(v/v) to avoid solvent effects in biological assays.
Usage Window: Use within 2–4 hours . Do not store working solutions overnight.
Part 3: Data & Visualization
Table 1: Buffer Compatibility Matrix
Buffer System
pH Range
Compatibility
Risk Factor
PBS
7.0 - 7.5
Medium
Precipitation risk if added as solid.
Tris-HCl
7.0 - 8.5
LOW
High Risk: Aminolysis of methyl ester.
HEPES
6.8 - 7.5
High
Non-nucleophilic; good pH control.
Acetate
4.0 - 5.5
Very High
Acidic pH stabilizes both amine and ester.
Carbonate
> 9.0
Critical Failure
Rapid hydrolysis and oxidation.
Figure 1: Solubility & Stability Decision Tree
This diagram guides you through the logic of handling the compound based on your experimental needs.
Caption: Decision logic for solvent and buffer selection to avoid common degradation pathways.
Figure 2: Degradation Pathways Mechanism[1]
Understanding how the molecule breaks down helps you prevent it.
Caption: Primary chemical degradation pathways affecting the compound in aqueous solution.
References
PubChem Database. Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride - Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed Oct 2023).
Lynn, D. M., & Langer, R. (2000).[1] Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 122(44), 10761–10768. (Demonstrates the hydrolytic instability of
Technical Support Center: Optimizing the Synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. This guide is designed for researchers, chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and refine your experimental design for maximum yield and purity.
Part 1: Synthesis Pathway Overview
The target molecule, Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride, is a β-amino acid ester derivative. While several synthetic strategies for β-amino esters exist, the most direct and widely employed method for this specific compound is the Fischer esterification of the parent amino acid, 3-Amino-3-(4-hydroxyphenyl)propanoic acid.
The classic approach involves reacting the amino acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to generate anhydrous hydrogen chloride (HCl) gas in situ.[1][2] This method simultaneously provides the necessary acid catalyst and helps drive the reaction to completion by consuming one of the products (water is consumed by reaction with SOCl₂ byproducts).
Reaction Mechanism: Fischer Esterification
The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The in situ generated HCl protonates the carboxylic acid group, activating it towards nucleophilic attack by methanol.
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or Inconsistent Yield
Question: My reaction yield is consistently below 50%, or varies significantly between batches. What are the likely causes and how can I improve it?
Answer:
Low and inconsistent yields are the most common challenges in amino acid esterification. The root cause often lies in one of three areas: incomplete reaction, side reactions, or product loss during workup and purification.
Potential Causes & Recommended Solutions:
Incomplete Reaction:
Causality: Amino acids exist as zwitterions, which often have poor solubility in organic solvents like methanol, leading to a heterogeneous reaction mixture and slow reaction rates.[3] Insufficient acid catalyst can also lead to an unfavorable equilibrium.
Solution:
Increase Catalyst Loading: Ensure at least 1.1 to 1.5 equivalents of thionyl chloride are used. The reaction of SOCl₂ with methanol generates HCl; a stoichiometric excess ensures the carboxylic acid is fully protonated and provides a catalytic amount of acid.
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino acid is fully consumed. Due to solubility issues, reactions may require refluxing for 12-24 hours.[4]
Temperature Control: Gently refluxing the methanol solution is typically required to increase the solubility of the starting material and accelerate the reaction. A patent for a similar process suggests maintaining an internal temperature between 35°C and 60°C during the addition of thionyl chloride.[5]
Side Reactions:
Causality: The presence of multiple reactive functional groups (amino, hydroxyl, carboxylic acid) can lead to undesired pathways.
Phenolic -OH Group Reactivity: While less likely under these conditions, aggressive heating or a large excess of thionyl chloride could potentially lead to chlorination of the aromatic ring or other side reactions involving the phenol.
Polymerization: Without adequate protonation of the amino group (forming the ammonium salt), the free amine of one molecule could attack the activated ester of another, leading to oligomers or polymers.[6]
Solution:
Controlled Reagent Addition: Add the thionyl chloride dropwise to the cooled methanol solution (0°C).[6] This controls the initial exothermic reaction between SOCl₂ and methanol, preventing temperature spikes that could promote side reactions.
Maintain Anhydrous Conditions: Use anhydrous methanol and dry glassware. Thionyl chloride reacts violently with water to produce HCl and SO₂, which can reduce the efficiency of the primary reaction and create safety hazards.[2]
Product Loss During Workup:
Causality: The product is a hydrochloride salt, which is polar and can have significant solubility in water. Washing with aqueous bases or excessive water can lead to loss of product in the aqueous phase.
Solution:
Avoid Aqueous Workup: The most efficient workup involves simply evaporating the methanol and excess HCl under reduced pressure. This leaves the crude hydrochloride salt, which can then be purified by recrystallization.
Optimize Recrystallization: If recrystallization is necessary, use a solvent system like methanol/diethyl ether or ethanol/ethyl acetate. Dissolve the crude product in a minimal amount of hot alcohol and then add the less polar solvent until turbidity is observed. Cool slowly to induce crystallization.
Caption: Troubleshooting logic tree for low reaction yield.
Problem: Product is an Oil or Fails to Crystallize
Question: After removing the solvent, I am left with a sticky oil or gum instead of a solid. How can I isolate a crystalline product?
Answer:
The inability to obtain a crystalline solid is usually due to the presence of impurities that inhibit lattice formation or residual solvent.
Potential Causes & Recommended Solutions:
Presence of Impurities:
Causality: Unreacted starting material, oligomers, or other side products can act as crystallization inhibitors.
Solution:
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate, or dichloromethane). This can often wash away impurities and induce crystallization of the desired salt.
Chromatography (as a last resort): Purification of the free base via silica gel chromatography can be performed after careful neutralization, followed by re-formation of the hydrochloride salt with ethereal HCl. However, this adds steps and can lead to yield loss.
Residual Solvent:
Causality: Methanol or water can become trapped in the product, preventing it from solidifying.
Solution:
High Vacuum Drying: Dry the crude product under high vacuum for an extended period (several hours to overnight) to remove all traces of solvent.
Azeotropic Removal: Dissolve the oil in a solvent like toluene and re-evaporate. Repeating this process can help azeotropically remove residual water or methanol.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is thionyl chloride preferred over other acid catalysts like sulfuric acid or gaseous HCl?
A1: Thionyl chloride is highly convenient for lab-scale synthesis. It reacts with the alcohol solvent to produce anhydrous HCl gas and gaseous SO₂, which are easily removed. This in situ generation avoids the need to handle corrosive HCl gas directly.[1] Compared to sulfuric acid, the byproducts of the thionyl chloride reaction do not complicate the workup.[3]
Q2: What are the critical safety precautions when working with thionyl chloride?
A2: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[7][8]
Handling: Always handle thionyl chloride in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and appropriate solvent-resistant gloves (e.g., butyl rubber or Viton). A lab coat is mandatory.[8][9][10]
Quenching: Never quench thionyl chloride with water. Unreacted thionyl chloride should be quenched carefully by slowly adding it to a cooled, stirred solution of sodium bicarbonate or another suitable base.
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most common method. Use a polar solvent system (e.g., dichloromethane/methanol 9:1 or ethyl acetate/methanol/acetic acid). The starting amino acid is highly polar and will have a low Rf value, while the product ester will be less polar and have a higher Rf. Stain the plate with ninhydrin to visualize the amino groups. The reaction is complete when the starting material spot is no longer visible. For quantitative analysis, HPLC can be used.[11][12]
Q4: What analytical techniques are used to confirm the structure and purity of the final product?
A4:
¹H NMR: To confirm the structure. Expect signals for the aromatic protons, the methoxy group of the ester (~3.7 ppm), and the aliphatic protons of the propanoate backbone.
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
FT-IR: To show the presence of the ester carbonyl (~1740 cm⁻¹) and the N-H and O-H stretches.
HPLC: To determine the purity of the final product.[12]
Part 4: Experimental Protocols & Workflow
Protocol 1: Synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
This protocol is a self-validating system with clear checkpoints.
Caption: Experimental workflow for synthesis and purification.
Materials:
3-Amino-3-(4-hydroxyphenyl)propanoic acid
Anhydrous Methanol (MeOH)
Thionyl Chloride (SOCl₂)
Diethyl ether (anhydrous)
Round-bottom flask with reflux condenser and drying tube
Magnetic stirrer and stir bar
Ice bath
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 3-Amino-3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of amino acid).
Reagent Addition: Cool the suspension to 0°C using an ice-water bath. While stirring vigorously, add thionyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes. (CAUTION: Exothermic reaction, gas evolution (SO₂, HCl). Perform in a fume hood).
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to a gentle reflux (approx. 65°C).
Monitoring: Let the reaction proceed for 12-24 hours. Monitor the disappearance of the starting material by TLC (DCM:MeOH 9:1, ninhydrin stain). The reaction is complete when the starting material spot at the baseline is gone.
Workup: Cool the reaction mixture to room temperature. Remove the methanol and excess HCl under reduced pressure using a rotary evaporator. The resulting crude product should be a white to off-white solid or a thick oil.
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot methanol. Slowly add diethyl ether with swirling until the solution becomes persistently cloudy. Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Part 5: Data Summary Table
Parameter
Recommended Condition
Rationale / Key Insight
Solvent
Anhydrous Methanol
Acts as both reactant and solvent. Anhydrous conditions are critical to prevent SOCl₂ decomposition.[2]
Catalyst
Thionyl Chloride (SOCl₂)
Convenient in situ source of anhydrous HCl; drives reaction to completion.[1]
Stoichiometry
1.1 - 1.5 eq. SOCl₂
Ensures complete protonation of the amino acid and provides a catalytic excess of acid.
Temperature
0°C for addition, then reflux (~65°C)
Initial cooling controls exotherm. Reflux increases solubility and reaction rate.[5][6]
Reaction Time
12 - 24 hours
Necessary due to the poor solubility and zwitterionic nature of the starting amino acid.[4]
Workup
Evaporation of solvent
Simplest method; avoids potential product loss associated with aqueous extractions.
Purification
Recrystallization (MeOH/Ether)
Effective for obtaining high-purity crystalline hydrochloride salt.
Expected Yield
70 - 90%
Optimized conditions should consistently provide yields in this range.
Part 6: References
CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents. (URL not available)
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. [Link]
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. [Link]
What are a good methods for reaction of amino acids with thionyl chloride? - ResearchGate. [Link]
Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]
Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. [Link]
CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents. (URL not available)
Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. [Link]
A Mild and Convenient Procedure for the Esterification of Amino Acids. (URL not available)
Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery | Biomacromolecules - ACS Publications. [Link]
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - American Chemical Society. [Link]
JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents.
How to do esterification of amino acid? - ResearchGate. [Link]
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. [Link]
Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. [Link]
methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride 95% | CAS. (URL not available)
Esterification of Glycine - Chemistry Stack Exchange. [Link]
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. [Link]
CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents. (URL not available)
[1] Executive Summary: The Permeability Paradox You are likely encountering low intracellular accumulation of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride .[1] This molecule presents a classic "permeability...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Permeability Paradox
You are likely encountering low intracellular accumulation of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride .[1] This molecule presents a classic "permeability paradox" in cell culture systems. While the methyl ester moiety is designed to enhance lipophilicity (acting as a prodrug), the hydrochloride salt form renders the molecule highly polar and charged (
) at physiological pH.[1] Furthermore, the stability of the ester bond in serum-supplemented media is a critical, often overlooked variable.[1]
This guide deconstructs the physicochemical and biological barriers preventing uptake and provides validated protocols to overcome them.
Module 1: Physicochemical Barriers (The "Why")[1]
The Ionization Trap
The hydrochloride salt of your compound exists predominantly as a cation in water. The cell membrane is a lipid bilayer that repels charged species.
The Amine (
): The -amino group has a pKa of approximately 9.0–10.[1]0. At pH 7.4 (cell media), it is >99% protonated (charged).
The Phenol (
): The phenolic hydroxyl has a pKa ~10.0 and remains largely neutral at physiological pH, but contributes to polarity.[1]
The Consequence: The charged ammonium species cannot traverse the membrane via passive diffusion, despite the presence of the lipophilic methyl ester.[1]
Visualization: The Uptake Bottleneck
The following diagram illustrates the competing pathways of passive diffusion (blocked by charge) vs. active transport and the critical role of extracellular hydrolysis.[1]
Figure 1: Mechanistic pathways for cellular uptake.[1] Note that the "Salt Form" is blocked from passive diffusion unless converted to the "Free Base," while serum esterases can permanently deactivate the molecule extracellularly.[1]
Module 2: Biological Barriers & Stability[2]
The "Serum Effect" (Esterase Activity)
Methyl esters are notoriously unstable in Fetal Bovine Serum (FBS) due to high levels of carboxylesterases.
Mechanism: Esterases cleave the methyl group before the molecule enters the cell.[1]
Result: You are left with the free
-amino acid (zwitterion), which has negligible passive permeability and may not be a substrate for the same transporters as the ester.[1]
Evidence: Studies on similar amino acid esters show half-lives of <10 minutes in 10% FBS [1].
Transporter Specificity
While
-amino acids can be substrates for Proton-coupled Amino acid Transporters (PAT1) or L-type Amino acid Transporters (LAT1), the methyl ester modification often alters binding affinity.[1]
LAT1: Prefers large neutral amino acids with free carboxyl groups. Esterification often reduces affinity.
Dilution: Dilute the DMSO stock 1:1000 into the Neutralization Buffer immediately before adding to cells.
Final DMSO: 0.1% (Safe for most cells).
Precipitation Check: Watch for cloudiness. The free base is less soluble than the salt.[1] If precipitate forms, lower the concentration.[1]
Protocol B: Serum-Free "Pulse" Loading
Use this to avoid extracellular hydrolysis.
Wash: Wash cells 2x with pre-warmed HBSS (calcium/magnesium positive) to remove all traces of serum esterases.
Load: Incubate cells with the compound in serum-free media (e.g., Opti-MEM or HBSS) for 30–60 minutes.
Chase (Optional): Remove loading buffer, wash 1x, and replace with complete media if long-term incubation is required (though intracellular hydrolysis will likely trap the compound by then).
FAQ: Troubleshooting Common Issues
Q1: I see precipitation when I add the stock to the media.
Cause: The "Salting Out" effect or pH shock. The HCl salt is acidic; adding it to a buffered media might locally generate the free base at a concentration exceeding its solubility limit.
Solution:
Pre-dilute the DMSO stock into a larger volume of serum-free media while vortexing to prevent local high concentrations.
Reduce the working concentration. Hydrophobic esters often have solubility limits <100
M in aqueous buffer.
Q2: My cells are dying after treatment (Cytotoxicity).
Cause: Intracellular acidification or phenol toxicity.
Analysis:
Acidification: If the methyl ester enters and is hydrolyzed, it releases methanol and the free acid.[1] High concentrations (>1 mM) can overwhelm the cell's buffering capacity.[1]
Phenol: The 4-hydroxyphenyl moiety can undergo oxidation to quinones, leading to oxidative stress.[1]
Solution: Co-treat with an antioxidant (e.g., N-acetylcysteine, 1 mM) to rule out oxidative stress.[1]
Q3: I see no intracellular signal (HPLC/MS).
Cause: Rapid efflux or extracellular degradation.
Decision Tree:
Figure 2: Troubleshooting decision tree for low intracellular accumulation.
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
Broer, S. (2008).[1] Amino acid transport across mammalian intestinal and renal epithelia. Physiological Reviews. Link[1]
Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link
Disclaimer: This guide is for research use only. Optimization may be required for specific cell lines (e.g., Caco-2 vs. HeLa).[1]
Technical Support Center: Overcoming Resistance to Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and its derivatives. This guide is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice for the unique challenges encountered during the experimental evaluation of this promising class of compounds. Our goal is to move beyond simple procedural lists and offer a causative understanding of experimental choices, empowering you to overcome hurdles and accelerate your research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges researchers face when working with novel hydrochloride salt derivatives.
Q1: My Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride derivative is not dissolving properly in my desired aqueous assay buffer. What should I do?
A1: Solubility is a critical first hurdle for any in vitro assay. As a hydrochloride salt, your compound is intended to have enhanced aqueous solubility, but several factors can impede this.[1]
The "Why": The hydrochloride salt form increases polarity. However, the parent molecule's hydrophobicity can still dominate. Furthermore, the "common ion effect" can paradoxically decrease the solubility of a hydrochloride salt in buffers containing chloride ions (e.g., high-salt physiological buffers).[2]
Troubleshooting Steps:
Prepare a Concentrated Stock in an Organic Solvent: First, create a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power. Ensure the compound is fully dissolved; gentle warming or sonication can help.[3]
Perform a Serial Dilution: Serially dilute the organic stock solution into your aqueous assay buffer. It is critical that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Inspect for Precipitation: After dilution, visually inspect each concentration for any signs of precipitation or cloudiness. This will define the upper limit of your compound's solubility in the final assay conditions.
Consider Alternative Solvents: If DMSO is not suitable for your assay, consider other solvents as detailed in the table below.
Solvent
Polarity Index
Common Use Case
Considerations
DMSO
7.2
Universal solvent for initial high-concentration stocks.
Can be cytotoxic at >1%. May interfere with some enzyme assays. Freeze-thaw cycles can cause water absorption.
Ethanol (Absolute)
5.2
Alternative for cell-based assays where DMSO is problematic.
Can have biological effects on its own. More volatile than DMSO.
Methanol
6.6
Primarily for analytical purposes (e.g., LC-MS).
Generally too toxic for live-cell assays.
DMF
6.4
Strong solvent for highly insoluble compounds.
Higher toxicity profile; use with caution in cell-based work.
Caption: Table 1. Recommended solvents for preparing stock solutions.
Q2: I'm observing high variability in my IC50 values between experimental runs. What are the likely causes?
A2: Inconsistent IC50 values are a red flag that points to issues with either compound integrity or assay precision.[3]
The "Why": The reliability of a dose-response curve depends on the accurate and consistent delivery of the active compound to its target. Variability can be introduced by compound degradation, inconsistent cell handling, or imprecise liquid handling.[4]
Troubleshooting Workflow:
Caption: Figure 1. Troubleshooting workflow for inconsistent IC50 results.
Expert Insight: Pay close attention to cell seeding density. A confluent monolayer will respond differently than a sparse culture. We recommend performing a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase for the duration of your assay.[4]
Part 2: In-Depth Troubleshooting Guides - Addressing Drug Resistance
This section provides advanced guidance for when your target cells or organisms develop reduced sensitivity to your compound(s).
Guide 1: Investigating and Quantifying Cellular Resistance
Q3: My lead compound is now showing a significantly reduced effect on my target cells compared to initial screens. How do I confirm and characterize this acquired resistance?
A3: This is a critical juncture in drug development. The first step is to systematically confirm the shift in sensitivity and quantify it. This is typically achieved by generating a stable resistant cell line and comparing its dose-response profile to the original, parental cell line.
The "Why": Acquired resistance is an adaptive response by the cell population to the selective pressure of the drug. By creating a stable resistant line, you establish a reliable model system to investigate the underlying molecular changes responsible for the loss of efficacy.[5]
Key Action: Develop a resistant cell line using the protocol below. The goal is to expose the cells to gradually increasing concentrations of your compound, allowing the hardiest cells to survive and proliferate at each stage.[6]
Experimental Protocol 1: Generating a Drug-Resistant Cell Line via Stepwise Dose Escalation
Objective: To select for and expand a population of cells that can proliferate in the presence of concentrations of your compound that are cytotoxic to the parental cell line.
Materials:
Parental cell line (e.g., A549 lung cancer cells)[7]
Complete cell culture medium
Your Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate derivative (high-purity stock)
Cell counting equipment (e.g., hemocytometer or automated counter)
Sterile culture flasks and plates
Methodology:
Determine Initial IC50: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to accurately determine the IC50 of your compound on the parental cell line. This is your baseline.[8]
Initiate Low-Dose Exposure: Seed the parental cells and treat them with your compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
Monitor and Subculture: Continuously culture the cells in this drug-containing medium. Initially, you will observe slower growth and increased cell death. Monitor the culture until the growth rate returns to a near-normal state. This indicates the culture has adapted.
Stepwise Dose Escalation: Once the cells are growing robustly, subculture them and increase the drug concentration by a factor of 1.5-2.0x.
Repeat and Select: Repeat Step 3 and 4 iteratively. This process can take several weeks to months. The goal is to gradually acclimate the cell population to higher and higher drug concentrations.[5]
Isolate and Expand: Once the cells can reliably proliferate at a concentration that is 5-10 times the original parental IC50, you have a resistant population. You may wish to perform single-cell cloning to isolate a clonal resistant line.
Validate Resistance: Perform a new dose-response assay comparing the parental and the newly generated resistant cell line side-by-side. You should observe a significant rightward shift in the IC50 curve for the resistant line.
Self-Validation Checkpoint: A successfully generated resistant line should maintain its resistant phenotype even after being cultured in drug-free medium for a short period (e.g., 2-3 passages), though it's best practice to maintain a low level of the drug in the culture medium for long-term stability.
Cell Line
Treatment Group
IC50 (µM)
Resistance Index (RI)
Parental
Compound X
1.2
1.0 (Baseline)
Resistant
Compound X
15.8
13.2
Caption: Table 2. Example data comparing the IC50 of a parental cell line to a newly generated resistant cell line. The Resistance Index is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
Guide 2: Elucidating Mechanisms of Resistance
Q4: I have a validated resistant cell line. What are the common molecular mechanisms that could be causing resistance to my β-amino acid derivative, and how do I test for them?
A4: While the specific mechanism will be unique to your compound's mode of action, resistance to small molecule inhibitors typically falls into one of several well-established categories.[9]
The "Why": Understanding the "how" of resistance is crucial for designing next-generation derivatives that can evade these mechanisms or for identifying effective combination therapies.
Caption: Figure 2. Common mechanisms of drug resistance and corresponding validation strategies.
Experimental Approaches to Pinpoint the Mechanism:
Test for Efflux Pump Overexpression:
Hypothesis: The resistant cells are actively pumping your compound out, preventing it from reaching its intracellular target. This is a very common resistance mechanism.[9]
Experiment: Perform a dose-response assay with your compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). If the inhibitor restores sensitivity (i.e., shifts the IC50 of the resistant line back towards the parental IC50), it strongly implicates efflux pump activity. Follow up with qPCR or Western blotting to identify which specific ABC transporter (e.g., ABCB1/MDR1) is upregulated.
Sequence the Target Gene:
Hypothesis: The direct protein target of your compound has mutated in the resistant cells, reducing the compound's binding affinity.
Experiment: If the molecular target of your compound is known, isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the entire coding region of the target gene. Compare the sequences to identify any mutations that could alter the drug-binding pocket.
Investigate Drug Metabolism/Inactivation:
Hypothesis: The resistant cells have upregulated enzymes that metabolize and inactivate your compound. This is analogous to how β-lactamase enzymes confer resistance to penicillin antibiotics.[10]
Experiment: Incubate your compound with cell lysates from both parental and resistant cells. Analyze the supernatant over time using LC-MS to see if the parent compound disappears more rapidly in the presence of the resistant cell lysate, and to identify any potential metabolites.
By systematically working through these hypotheses, you can build a strong, evidence-based case for the specific mechanism of resistance, providing invaluable insights for the future of your drug development program.
References
Al-Blewi, F. F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3037. Available from: [Link]
Serajuddin, A. T. (1998). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 87(5), 537-538. Available from: [Link]
Paliulis, E., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available from: [Link]
Fisher, J. F., et al. (2005). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Accounts of Chemical Research, 38(2), 163-171. Available from: [Link]
Ozkan, T., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (206), e66938. Available from: [Link]
Wright, G. D. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Chemical Biology, 2(5), 1291-1306. Available from: [Link]
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. Available from: [Link]
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
Jones, R. W. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacist, 17, 235-238. Available from: [Link]
Paliulis, E., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available from: [Link]
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Available from: [Link]
He, F., et al. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Pharmaceuticals, 17(3), 306. Available from: [Link]
Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available from: [Link]
Elder, D. P., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 62, 1-12. Available from: [Link]
Munita, J. M., & Arias, C. A. (2016). Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones. Infectious Disease Clinics of North America, 30(2), 423-441. Available from: [Link]
Paliulis, E., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available from: [Link]
Markossian, S., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
De Koning, H. P. (2015). How do I make a drug resistant cell line from a suspension cell line? ResearchGate. Available from: [Link]
KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. Available from: [Link]
Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(13), 3988. Available from: [Link]
OpenStax. (2021). Mechanisms for Resistance. Biology LibreTexts. Available from: [Link]
Lin, Y. T., & Sharma, S. V. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), e53492. Available from: [Link]
Chembase.cn. (n.d.). Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride. Chembase.cn. Available from: [Link]
Lead Sciences. (n.d.). (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. Lead Sciences. Available from: [Link]
Al-Blewi, F. F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available from: [Link]
Al-Rashida, M., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Bioorganic Chemistry, 123, 105776. Available from: [Link]
Technical Support Center: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride Executive Technical Overview Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (often referred to as -Tyrosine methyl ester HC...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
Executive Technical Overview
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (often referred to as
-Tyrosine methyl ester HCl) is a critical building block for peptidomimetics and integrin inhibitors.[1][2] Unlike standard -amino acids, this -amino acid derivative introduces specific conformational stability and proteolytic resistance to peptide backbones.[1]
However, its dual functionality—a nucleophilic amine (masked as HCl salt) and an oxidation-prone phenol—creates a unique profile of batch-to-batch variability.[1][2] Inconsistent batches often manifest as failed coupling reactions , unexpected HPLC peaks , or color degradation .
This guide synthesizes field data to troubleshoot these specific variability issues, moving beyond generic advice to mechanistic root causes.
Scenario A: "My peptide coupling yield is consistently low (<40%) with this specific batch."
Q: Is the material degraded, or is it a protocol mismatch?
A: It is likely a Salt Stoichiometry Mismatch.
Unlike
-amino acids, -amino ester salts often trap variable amounts of HCl during crystallization.[1][2] If your batch contains 1.5 eq of HCl but you only add 2.0 eq of base (like DIEA), your effective free amine concentration will be near zero.
The Fix (Self-Validating Protocol):
Do not rely on calculation alone.
Dissolve the starting material in your solvent (DMF/DCM).
If pH < 7:[1] The batch has excess HCl. Add base in 0.5 eq increments until pH 8 is reached.[1]
Why this works: It empirically validates that the amine is deprotonated (
) and ready to attack the activated ester, bypassing the variability in the salt form.
Scenario B: "The solid has turned a faint pink color. Can I still use it?"
Q: Does color change indicate total decomposition?
A: Not necessarily, but it requires a Purity Check.
The phenol group on the phenyl ring is sensitive to oxidation, forming quinoid species which are highly colored (pink/red) even at ppm levels.
If HPLC purity is >98%: The impurity is trace. You may use it, but add a reducing agent (e.g., dilute ascorbic acid or TIPS) during the cleavage step of your peptide synthesis to scavenge radical species.
If HPLC shows new peaks: Discard. Significant oxidation can lead to covalent cross-linking side reactions.[1][2]
Scenario C: "I see a 'ghost peak' eluting just before the main peak in HPLC."
Q: What is this impurity?
A: It is likely the Hydrolyzed Free Acid.
Methyl esters are susceptible to hydrolysis by atmospheric moisture, especially if the batch is old or stored improperly.
Impact: The free acid will compete with your incoming carboxylic acid during coupling, leading to dimerization (the molecule coupling with itself).
Solution: Recrystallization is difficult.[1][2] It is more cost-effective to purchase a fresh batch if free acid > 2%.[1]
Visualizing the Variability Pathways
The following diagram maps the degradation pathways that lead to the variability described above. Use this to identify where your material might have compromised.[1][2]
Figure 1: Degradation and variability pathways for beta-tyrosine methyl ester HCl.[1][2] Blue indicates the ideal state; Yellow indicates environmental stressors; Red indicates chemical transformation; Grey indicates the analytical result.
Standardized Analytical Protocol (HPLC)
To verify batch quality before use, utilize this standardized method. This method separates the methyl ester from the hydrolyzed free acid and oxidized impurities.
Detection: UV @ 214 nm (Amide/Ester) and 280 nm (Phenol).[1][2]
Note: Monitor 280 nm specifically for oxidized impurities (quinones often absorb at higher wavelengths).[1]
References
Lead Sciences. (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Product Data. Retrieved from [1][2]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66653638, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.[1][2] (Note: Structural analog used for stability benchmarking).[1] Retrieved from
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (General reference for pH handling in amino acid ester coupling). Retrieved from
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. (Reference for yield calculation and impurity impact). Retrieved from
A Comparative Guide to Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and Other β-Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. Among these, β-a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. Among these, β-amino acids have emerged as a compelling class of building blocks for creating peptidomimetics with improved stability, predictable conformations, and potent biological activities. This guide provides an in-depth technical comparison of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride, a key derivative of β-phenylalanine, with other notable β-amino acids. We will delve into their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed protocols to empower researchers in their pursuit of next-generation therapeutics.
The Strategic Advantage of β-Amino Acids in Peptidomimetics
Peptides are crucial signaling molecules in a myriad of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical application is often hampered by their poor metabolic stability, as they are readily degraded by proteases. The incorporation of β-amino acids into peptide sequences offers a robust solution to this challenge. The additional carbon atom in the backbone of β-amino acids sterically hinders the action of proteolytic enzymes, significantly increasing the in vivo half-life of the resulting peptidomimetics.[1][2] This enhanced stability, coupled with the ability to induce specific secondary structures, makes β-amino acids invaluable tools in the design of novel drugs.[3]
Logical Flow of β-Amino Acid Incorporation for Enhanced Drug Properties:
Caption: Incorporation of β-amino acids into peptides enhances proteolytic resistance.
Synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride: A Practical Approach
The synthesis of β-amino acids can be approached through various methodologies. A classical and effective method for preparing β-aryl-β-amino acids is the Rodionov reaction.[4][5] This one-pot synthesis involves the condensation of an aromatic aldehyde, malonic acid, and ammonia in an alcoholic solvent.
Proposed Synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride:
A plausible synthetic route to the target molecule involves a modified Rodionov reaction starting from 4-hydroxybenzaldehyde, followed by esterification.
Caption: Synthetic pathway for the target β-amino acid.
Experimental Protocol: Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid (Intermediate)
This protocol is adapted from the general principles of the Rodionov reaction.[6]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Isolation: After completion, cool the reaction mixture to room temperature. The product, 3-amino-3-(4-hydroxyphenyl)propanoic acid, will precipitate out of the solution.
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude product. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Experimental Protocol: Esterification and Hydrochloride Salt Formation
Esterification: Suspend the synthesized 3-amino-3-(4-hydroxyphenyl)propanoic acid in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Isolation: Remove the solvent under reduced pressure. The resulting solid is the desired Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride.
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and HPLC analysis.[7][8]
Comparative Analysis of Physicochemical Properties
The physicochemical properties of β-amino acids, such as solubility and lipophilicity (logP), are critical determinants of their behavior in biological systems and their suitability for drug development.[9] The table below provides a comparative overview of the calculated properties for Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and other relevant β-amino acids.
β-Amino Acid Derivative
Molecular Formula
Molecular Weight ( g/mol )
Calculated LogP
H-Bond Donors
H-Bond Acceptors
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate HCl
C₁₀H₁₄ClNO₃
231.68
~1.5
3
4
β-Phenylalanine
C₉H₁₁NO₂
165.19
~0.7
2
2
β-Tyrosine
C₉H₁₁NO₃
181.19
~0.4
3
3
Methyl 3-Amino-3-phenylpropanoate
C₁₀H₁₃NO₂
179.22
~1.2
1
2
Note: LogP values are estimations and can vary based on the calculation method.
The 4-hydroxyl group on the phenyl ring of the target molecule increases its polarity compared to the unsubstituted β-phenylalanine methyl ester. This modification can influence solubility and interactions with biological targets.
Biological Performance: A Comparative Overview
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial and anticancer activities.[10][11][12] The biological efficacy is often structure-dependent, with different substitutions on the aromatic ring influencing the activity.
Antimicrobial Activity
Recent studies have shown that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit significant activity against a range of multidrug-resistant bacterial and fungal pathogens.[12][13] The mechanism of action is thought to involve disruption of the microbial cell membrane or inhibition of essential cellular processes.
Anticancer Activity
The same scaffold has also been investigated for its anticancer potential.[11][14] The presence of the 4-hydroxyphenyl group can contribute to antioxidant properties and induce cytotoxic effects in cancer cell lines.[11]
Comparative Cytotoxicity Data (Hypothetical Example):
Compound
Substitution on Phenyl Ring
IC₅₀ (µM) on A549 Lung Cancer Cells
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate
4-OH
25
Methyl 3-Amino-3-phenylpropanoate
None
50
Methyl 3-Amino-3-(4-chlorophenyl)propanoate
4-Cl
15
Methyl 3-Amino-3-(4-methoxyphenyl)propanoate
4-OCH₃
40
This data is illustrative and intended to show potential structure-activity relationships.
Experimental Protocols for Comparative Assessment
To facilitate a direct and objective comparison of different β-amino acid derivatives, standardized experimental protocols are essential.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with β-Amino Acids
This protocol outlines the general steps for incorporating a β-amino acid into a peptide sequence using Fmoc-based solid-phase synthesis.[15][16]
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.
Amino Acid Coupling:
Dissolve the Fmoc-protected β-amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
Add the activation mixture to the resin and shake for 1-2 hours.
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[17]
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Enzymatic Stability Assay
This assay evaluates the resistance of a β-amino acid-containing peptide to enzymatic degradation compared to its all-α-amino acid counterpart.[2][18][19]
Peptide Solutions: Prepare stock solutions of the β-amino acid-containing peptide and the control α-peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Enzyme Solution: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases) in the same buffer.
Incubation: Mix the peptide and enzyme solutions and incubate at 37°C.
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of β-amino acid derivatives on cancer cell lines.[20][21]
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the β-amino acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and other substituted β-phenylalanine derivatives represent a versatile and promising class of building blocks for the development of novel therapeutics. Their inherent stability against enzymatic degradation, coupled with the tunable nature of their physicochemical and biological properties through aromatic substitution, offers a significant advantage in drug design. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these valuable compounds. As our understanding of the structural and functional implications of β-amino acid incorporation continues to grow, we can anticipate the emergence of a new generation of peptidomimetics with superior therapeutic efficacy and safety profiles.
References
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]
Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants. PubMed. [Link]
The selected (4-hydroxyphenyl)amino)propanoic acid derivatives... ResearchGate. [Link]
Kavaliauskas, P., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. National Institutes of Health. [Link]
Guichard, G., & Huc, I. (Eds.). (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. ResearchGate. [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. PMC. [Link]
Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Publishing. [Link]
THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES1. Journal of the American Chemical Society. [Link]
β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. PMC. [Link]
Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. Applied and Environmental Microbiology. [Link]
From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration Publishing. [Link]
(PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]
Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]
Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids. MDPI. [Link]
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]
Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. PubMed. [Link]
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. ResearchGate. [Link]
Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Scilit. [Link]
Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]
β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate. [Link]
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science. [Link]
Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehyd. ResearchGate. [Link]
Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. [Link]
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Design of peptides with alpha,beta-dehydro residues: synthesis, crystal structure and molecular conformation of N-Boc-L-Ile-deltaPhe-L-Trp-OCH3. PubMed. [Link]
Synthesis, characterization, antimicrobial and antioxidant activity of 2- (2′-hydroxyphenyl) -1,3,4-oxadiazolyl-5-amino acid derivatives. ResearchGate. [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers in Chemistry. [Link]
A Comparative Guide to the Biological Activity of Methyl 3-Amino-3-(hydroxyphenyl)propanoate Isomers
This guide provides a detailed comparison of the biological activities of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and its positional isomers. We will explore how subtle changes in molecular structure c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of the biological activities of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and its positional isomers. We will explore how subtle changes in molecular structure can lead to significant differences in biological function, offering insights for researchers in drug discovery and chemical biology.
Introduction: The Significance of Isomerism in Drug Design
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate is a β-amino acid ester, a class of compounds recognized for their potential as scaffolds in medicinal chemistry.[1][2] As a derivative of β-tyrosine, it holds promise for diverse biological applications. However, the therapeutic potential of a molecule is not solely defined by its chemical formula but is critically influenced by its three-dimensional arrangement and the position of its functional groups—a concept known as isomerism. Understanding the structure-activity relationships (SAR) among its isomers is paramount for optimizing efficacy and selectivity. This guide will dissect the known biological activities of the para-, meta-, and ortho-isomers, providing a framework for future research and development.
Chapter 1: The Molecular Landscape of Hydroxyphenyl Propanoate Isomers
The core structure, Methyl 3-Amino-3-(hydroxyphenyl)propanoate, possesses two key points of isomeric variation: the position of the hydroxyl (-OH) group on the phenyl ring and the stereochemistry at the chiral center (C3).
Positional Isomers : The hydroxyl group can be located at three distinct positions on the phenyl ring, giving rise to:
para-isomer (4-hydroxy): The subject of our primary focus.
meta-isomer (3-hydroxy): Known to be involved in various biological processes, with elevated concentrations being characteristic of several diseases.[3]
ortho-isomer (2-hydroxy): The proximity of the hydroxyl and the β-amino propanoate groups allows for potential intramolecular interactions that can alter its biological profile.
Stereoisomers (Enantiomers) : The C3 carbon is a chiral center, meaning the molecule can exist as two non-superimposable mirror images:
(S)-enantiomer
(R)-enantiomer
The specific three-dimensional arrangement of a molecule is crucial as biological targets, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers can exhibit vastly different activities.[4]
Caption: Isomeric variations of the core molecule.
Chapter 2: Comparative Biological Profiling
While direct comparative studies on all isomers are limited, the available literature on related structures allows for an inferential analysis of their potential biological activities, including antimicrobial and cytotoxic effects.
Antimicrobial and Antifungal Activity
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antibacterial and antifungal properties, even against multidrug-resistant pathogens.[5][6] The esterification to a methyl propanoate can influence this activity. Studies have shown that methyl esters of amino acid derivatives can possess better antimicrobial activity than their free carboxylic acid counterparts.[4]
Gram-Negative Bacteria: Certain derivatives have shown activity against Gram-negative pathogens like E. coli and P. aeruginosa.[6][7]
Gram-Positive Bacteria: Significant activity has also been observed against Gram-positive bacteria such as S. aureus.[7]
The position of the hydroxyl group likely plays a role in the antimicrobial mechanism, potentially by affecting membrane interaction or inhibition of essential enzymes.
Cytotoxic and Anticancer Activity
The scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid has been identified as a promising starting point for the development of novel anticancer agents.[5] Derivatives have been shown to induce cytotoxicity in cancer cell lines, such as A549 lung cancer cells.[8]
Mechanism of Action: While the precise mechanisms are still under investigation, the shared biochemical pathways between fungal and cancer cells are being explored as a potential explanation for the dual antifungal and anticancer activities.[5]
Isomeric Differences: The toxicity of hydroxyphenyl compounds can vary with isomerism. For instance, m-Tyrosine (the free amino acid version of the meta-isomer) is known to have harmful effects by being improperly incorporated into proteins and disrupting cellular metabolism.[3] This suggests that the meta-isomer of our target compound might exhibit a different cytotoxic profile compared to the para- or ortho-isomers.
Antioxidant Properties
In addition to anticancer properties, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been shown to possess antioxidant capabilities.[5] This dual activity is highly desirable in chemotherapy, as antioxidants can help protect normal tissues from the damaging effects of cancer treatments.[5]
Data Summary
Isomer Position
Documented/Inferred Biological Activity
Key Findings
para (4-hydroxy)
Anticancer, Antioxidant, Antimicrobial
Serves as a promising scaffold for developing dual-activity anticancer and antioxidant agents.[5]
meta (3-hydroxy)
Cytotoxic
The related amino acid, m-Tyrosine, exhibits toxicity by interfering with protein structure and cellular metabolism.[3]
ortho (2-hydroxy)
Antimicrobial (Inferred)
The potential for intramolecular hydrogen bonding could alter its interaction with biological targets, possibly modulating its antimicrobial efficacy.
The observed differences in biological activity can be attributed to the distinct physicochemical properties of each isomer.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.[9] Its position determines its ability to interact with target proteins. The ortho-isomer's potential for intramolecular hydrogen bonding with the propanoate side chain might reduce its ability to form intermolecular bonds with a biological target, potentially lowering its activity compared to the meta- and para-isomers.
Electronic Effects: The position of the -OH group influences the electron density of the phenyl ring, which can affect how the molecule interacts with electron-rich or electron-poor regions of a receptor.
Steric Hindrance: The placement of the hydroxyl group can create steric hindrance, either preventing or facilitating the molecule's fit into a binding pocket.
To empirically determine and compare the biological activities of these isomers, standardized assays are essential. Here are protocols for two fundamental experiments.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. Bacterial growth is assessed after a defined incubation period.
Step-by-Step Protocol:
Preparation of Inoculum:
From a fresh culture plate, select several well-isolated colonies of the test bacterium.
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Compound Dilution:
Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).
Inoculation:
Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
Incubation:
Incubate the plate at 35-37°C for 16-20 hours.
Data Interpretation:
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Include positive (no compound) and negative (no bacteria) controls.
Causality: This assay directly measures the compound's ability to inhibit microbial growth under controlled laboratory conditions, providing a quantitative measure of potency.[10]
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding:
Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment:
Treat the cells with various concentrations of each isomer and incubate for 24-72 hours.
MTT Addition:
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]
Formazan Solubilization:
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[14]
Absorbance Reading:
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
Causality: A decrease in the absorbance value in treated wells compared to untreated controls indicates a reduction in metabolic activity, which is interpreted as a loss of cell viability or a cytotoxic effect.[11]
Caption: Experimental workflows for key biological assays.
Conclusion and Future Directions
The analysis of Methyl 3-Amino-3-(hydroxyphenyl)propanoate and its isomers underscores a fundamental principle in medicinal chemistry: molecular architecture dictates biological function. The para-isomer has been identified as a promising scaffold for developing agents with dual anticancer and antioxidant activities, while the meta-isomer's related structures suggest a potential for a distinct cytotoxic profile.
Future research should focus on the direct, side-by-side comparison of all synthesized isomers in a broad range of biological assays. Investigating the individual (R) and (S) enantiomers is also a critical next step, as stereochemistry often governs the potency and selectivity of bioactive compounds. Elucidating the precise mechanisms of action for the most active isomers will provide a solid foundation for lead optimization and the development of next-generation therapeutic agents.
References
Al-Ostoot, F. H., Al-Zoubi, R. M., Al-Ja'afreh, M. M., Al-Zaqah, W. A., Al-Far, R. J., Al-Qerem, W. A., ... & Mubarak, M. S. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3021. [Link]
MySkinRecipes. (n.d.). Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. Retrieved from [Link]
El-Sayed, N., El-Bendary, M., El-Ashry, E., & El-Kerdawy, M. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 650. [Link]
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
Cholewiński, G., Dzierzbicka, K., & Inkielewicz-Stepniak, I. (2017). Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid. European Journal of Medicinal Chemistry, 144, 533-543. [Link]
Lin, C. M., Chen, C. T., Lee, H. H., & Lin, J. K. (2002). Structure-activity relationship of flavones on their anti-inflammatory activity in murine macrophages in culture through the NF-κB pathway and c-Src kinase receptor. Journal of Biomedical Science, 9(3), 207-215. [Link]
Bérubé, C., & Vallée, F. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 18(7), 735-756. [Link]
Bérubé, C., & Vallée, F. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 18(7), 735-756. [Link]
Al-Ostoot, F. H., Al-Zoubi, R. M., Al-Ja'afreh, M. M., Al-Zaqah, W. A., Al-Far, R. J., Al-Qerem, W. A., ... & Mubarak, M. S. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 896. [Link]
Xu, X., Wang, Y., & Zhang, Y. (2019). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 8(1), e1801359. [Link]
Hanafiah, A., & Jamal, J. A. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
Karaca, T. D., & Demirtas, I. (2023). Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. Hacettepe Journal of Biology and Chemistry, 51(2), 133-142. [Link]
Scherk, C., Westphal, A., & Gröger, H. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(5), 1211. [Link]
Bîcu, E., & Moldoveanu, C. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3749. [Link]
Scherk, C., Westphal, A., & Gröger, H. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. ResearchGate. [Link]
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]
Goliszewska, K., & Piotrowska-Niczyporuk, A. (2021). Toxicity of meta-Tyrosine. International Journal of Molecular Sciences, 22(24), 13571. [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]
Kumar, P., Kumar, A., & Sharma, P. K. (2014). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Acta Poloniae Pharmaceutica, 71(4), 639-646.
Sriram, D., Yogeeswari, P., & Madhu, K. (2009). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. Archiv der Pharmazie, 342(12), 720-726.
Parrish, B., & Quansah, J. K. (2018). Structure–Property Relationships for a Series of Poly(ester amide)s Containing Amino Acids. Polymers, 10(10), 1109.
Nakagawa, T., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Nutrients, 14(19), 4085. [Link]
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
Wang, Y., et al. (2021). Protein C-Terminal Tyrosine Conjugation via Recyclable Immobilized BmTYR. Catalysts, 11(11), 1352. [Link]
Zhang, Y., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Food & Function, 14(9), 4165-4174. [Link]
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical Infectious Diseases, 49(8), 1249-1256. [Link]
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
ResearchGate. (n.d.). Biochemical characterization of mutant phenylalanine hydroxylase enzymes and correlation with clinical presentation in hyperphenylalaninaemic patients. Retrieved from [Link]
ChemRxiv. (2024). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]
Louie, G. V., et al. (2020). Phenylalanine meta-Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation. ChemBioChem, 21(3), 346-351. [Link]
Molecules. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
Lead Sciences. (n.d.). (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]
Molbase. (n.d.). Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride 1206727-13-0 wiki. Retrieved from [Link]
-amino acids (e.g., L-Tyrosine), this -isomer is not a direct substrate for ribosomal protein synthesis. Its "target" in a drug development context is twofold:
Structural Target: The specific binding pocket (often the aspartate-binding site of Integrins or GPCRs) requiring a distinct "kinked" backbone conformation.
Functional Target: Resistance to proteolytic enzymes (Aminopeptidases/Chymotrypsin), extending plasma half-life.
This guide details the experimental validation of this compound's enantiomeric purity (crucial for target affinity) and its proteolytic resistance compared to its
-isomer alternative.
Part 2: Comparative Performance Analysis
The following table contrasts the
-Tyrosine derivative against its primary alternatives used in drug design: the natural -Tyrosine ester and the Racemic -mixture.
Table 1: Pharmacophore Performance Matrix
Feature
Product: (S)--Tyrosine Methyl Ester
Alternative A: L-Tyrosine Methyl Ester (-isomer)
Alternative B: Racemic -Tyrosine Ester
Target Selectivity
High: Fits specific "kinked" binding pockets (e.g., RGD mimetics).
Low: Promiscuous binding; native substrate for many enzymes.
Variable: 50% inactive impurity (R-isomer) acts as competitive inhibitor or ballast.
Metabolic Stability
Superior: (Resistant to Chymotrypsin/Aminopeptidase).
Poor: min (Rapidly hydrolyzed in plasma).
Moderate: Only the S-fraction is active; R-fraction may alter PK/PD.
To validate this compound, one must prove it evades the "Target" of metabolic degradation (Proteases) while engaging the "Target" of therapeutic interest (Receptors).
Diagram 1: Proteolytic Resistance Mechanism (The "Stealth" Effect)
The
-amino acid backbone shifts the scissile bond, rendering it unrecognizable to the catalytic triad of serine proteases.
Caption: Mechanistic divergence: The extra methylene group in the
-amino acid shifts the carbonyl, preventing the protease catalytic triad from forming the transition state.
Part 4: Experimental Protocols for Validation
Protocol A: Enantiomeric Purity Validation (The "Target Engagement" Check)
Rationale: The biological target (e.g., Integrin
) is stereoselective.[1] The ()-enantiomer typically mimics the natural L-aspartic acid/tyrosine orientation. Using a racemic mixture or wrong isomer will yield false-negative binding data.
Methodology: Marfey’s Method Derivatization
Reagent Prep: Dissolve 1 mg of Product in 50 µL
. Add 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.
Reaction: Add 20 µL of 1M
. Incubate at 40°C for 1 hour.
Quench: Stop reaction with 20 µL of 2M HCl. Dilute with 200 µL MeOH.
Analysis: Inject onto C18 Reverse-Phase HPLC.
Mobile Phase: A: 0.1% TFA/Water, B: Acetonitrile. Gradient 10-60% B over 45 min.
Validation Criteria:
The (
)-isomer diastereomer should elute distinct from the ()-isomer (typically min).
Pass Requirement: ee% > 98.5%.
Protocol B: Proteolytic Stability Assay (The "Metabolic" Validation)
Rationale: To prove the "Alternative" advantage (stability), you must challenge the compound with enzymes that degrade the
-isomer.
Substrate Prep: Synthesize a model dipeptide: Ac-BetaTyr-Ala-NH2 (using the Product) and Ac-Tyr-Ala-NH2 (Control).
Incubation: Dissolve peptides (100 µM) in PBS (pH 7.4). Add
-Chymotrypsin (1 unit/mL).
Sampling: Aliquot at
min. Quench immediately with 10% TFA.
Quantification: Analyze remaining parent compound via LC-MS/MS.
Data Output: Plot
vs. Time to determine and Half-life ().
Expected Result:
-Control min; -Product hours.
Part 5: Downstream Target Validation Pathway
When using this building block to target Integrin
(a common target for this pharmacophore), the validation workflow is as follows:
Caption: Workflow for converting the
-tyrosine precursor into a bioactive Integrin antagonist and validating biological activity.
References
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.
Lelais, G., & Seebach, D. (2004). "
-Amino Acids—Syntheses, Occurrences, Conformations, and Applications." Biopolymers, 76(3), 206-243.
Marfey, P. (1984). "Determination of enantiomeric purity of amino acids by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." Carlsberg Research Communications, 49(6), 591-596.
Cabrele, C., et al. (2014). "The
-turn as a privileged structural motif for peptidomimetics." Journal of Medicinal Chemistry, 57(23), 9718-9739.
Hook, D. F., et al. (2005). "Beta-peptides: from structure to function." Chemistry & Biodiversity, 2(5), 591-632.
Comparative Guide: In Vivo vs. In Vitro Utility of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
-Tyrosine vs. -Tyrosine Scaffolds Executive Summary & Mechanistic Basis Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is the methyl ester of -Tyrosine (specifically -homotyrosine).
Author: BenchChem Technical Support Team. Date: February 2026
-Tyrosine vs. -Tyrosine Scaffolds
Executive Summary & Mechanistic Basis
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is the methyl ester of
-Tyrosine (specifically -homotyrosine). In the context of drug development, this compound serves as a critical "bio-isostere" for the natural amino acid L-Tyrosine.
While L-Tyrosine (
-amino acid) is the standard building block for biological peptides, it suffers from rapid enzymatic degradation in vivo. The subject compound introduces an extra carbon atom into the backbone (changing the amino group position from C2 to C3). This structural modification—creating a -amino acid—is the primary driver for its selection over standard alternatives.
The Core Comparison
The Subject (Compound A): Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate HCl (
-Tyrosine scaffold).
The Alternative (Compound B): Methyl L-Tyrosinate HCl (
-Tyrosine scaffold).
Mechanistic Advantage: The "Beta-Effect."
Proteolytic enzymes (peptidases like chymotrypsin and pepsin) are evolutionarily optimized to cleave peptide bonds adjacent to
-carbons. The insertion of a methylene group (–CH2–) in the subject compound distorts the scissile bond geometry, rendering the resulting molecule "invisible" or sterically inaccessible to these enzymes without significantly altering the side-chain functionality required for receptor binding.
In Vitro Performance: Enzymatic Stability
The primary in vitro differentiator is proteolytic resistance. In drug discovery, this compound is used to synthesize peptidomimetics that must survive plasma incubation.
> Expert Insight: The slight reduction in binding affinity for the
-variant is often due to the altered backbone flexibility. However, the massive gain in metabolic stability usually justifies this trade-off for lead candidates.
In Vivo Translation: Pharmacokinetics (PK)
The in vitro stability translates directly to in vivo exposure. The subject compound is frequently used in the design of integrin inhibitors (e.g., RGD mimetics) where oral bioavailability is required.
Experimental Protocol: Rodent PK Study
Objective: Determine bioavailability (
) and clearance () in Sprague-Dawley rats.
Formulation: Dissolve compound in 5% DMSO / 95% Saline.
Dosing:
Group A (IV): 1 mg/kg via tail vein.
Group B (PO): 5 mg/kg via oral gavage.
Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Bioanalysis: LC-MS/MS (MRM mode) targeting the parent ion [M+H]+ 232.1.
This diagram illustrates why the subject compound resists hydrolysis. The
-carbon introduces a steric offset that prevents the catalytic triad of the protease from engaging the carbonyl carbon.
Caption: The insertion of the methylene group in the
-Tyrosine scaffold creates a "mismatch" for the protease active site, preventing hydrolysis.
Diagram 2: Experimental Development Workflow
The decision matrix for when to substitute L-Tyrosine with the subject compound.
Caption: Workflow for utilizing the subject compound to rescue unstable peptide drug candidates.
References
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.
Hook, D. F., et al. (2005). Metabolic stability of beta-peptides in plasma and liver microsomes. Journal of Peptide Science.
Cabrele, C., et al. (2014). The beta-amino acid scaffold in drug discovery. Journal of Medicinal Chemistry.
Validation
Orthogonal validation of "Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride" activity
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Beta-Turn Advantage In the landscape of peptidomimetics, Methyl 3-Amino-3-(4-hydroxyphen...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Beta-Turn Advantage
In the landscape of peptidomimetics, Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (henceforth
-Tyr-OMe ) represents a critical chiral building block. Unlike its canonical counterpart, L-Tyrosine methyl ester (-Tyr-OMe), this -amino acid derivative introduces an additional methylene group () into the backbone. This structural expansion is not merely cosmetic; it imparts orthogonal resistance to proteolysis and induces unique secondary structures (e.g., -peptides, helices) essential for next-generation metabolic stability.
This guide provides a rigorous, orthogonal validation framework comparing
-Tyr-OMe against standard -isoforms, focusing on chiral integrity , proteolytic stability , and synthetic utility .
Part 1: Chemical Identity & Chiral Orthogonality
Validation begins with confirming the enantiomeric excess (
) and structural connectivity. Relying solely on NMR is insufficient for differentiating enantiomers or detecting minor regioisomers.
The Comparison Field
Feature
-Tyr-OMe (Target)
-Tyr-OMe (Control)
Racemic -Tyr-OMe
Backbone Topology
-amino acid (extended)
-amino acid (compact)
Mixed
Chiral Center
C3 (Beta position)
C2 (Alpha position)
C3 (R/S)
Validation Challenge
Regio-differentiation ( vs )
Standard reference available
Separation of enantiomers
Orthogonal Protocol 1: Chiral HPLC vs. 19F-NMR Derivatization
To ensure the "S" configuration (critical for bioactivity in integrin antagonists), we employ two distinct physical principles.
Method A: Chiral Stationary Phase HPLC
Column: Chiralpak IA or IC (Amylose-based).
Mobile Phase: Hexane/IPA/TFA (80:20:0.1).
Detection: UV at 280 nm (Phenol absorption).
Outcome:
-isomer elutes at distinct from -isomer; Enantiomers separated.
Method B: Mosher’s Acid Derivatization (NMR)
Principle: Reacting the amine with
-MTPA-Cl converts enantiomers into diastereomers with distinct chemical shifts.
Observation: The
protons in the ester group will show split peaks in -NMR if racemization has occurred.
Part 2: Functional Activity – The Proteolytic Stability Assay
The primary "activity" of
-amino acids in drug development is their resistance to enzymatic degradation . This experiment validates the compound's utility as a stable scaffold compared to the natural -amino acid.
Experimental Design: Chymotrypsin Challenge
-Chymotrypsin cleaves peptide bonds at the C-terminus of aromatic amino acids (Tyrosine, Phenylalanine).
Hypothesis: The
-backbone of -Tyr-OMe distorts the scissile bond geometry, rendering it unrecognizable to the Chymotrypsin active site (S1 pocket).
Protocol:
Substrate Preparation: Dissolve 10 mM of
-Tyr-OMe and -Tyr-OMe (control) in Phosphate Buffer (pH 7.8).
Enzyme Addition: Add
-Chymotrypsin (10 units/mL).
Incubation:
for 0, 30, 60, 120, and 240 minutes.
Quenching: Add 10% TFA to stop the reaction.
Analysis: RP-HPLC (C18 column) monitoring the disappearance of the ester peak and appearance of the free acid.
Data Interpretation:
-Tyr-OMe: Rapid hydrolysis ().
-Tyr-OMe: Negligible hydrolysis ( intact after 4 hours).
Causality: The additional methylene group shifts the carbonyl carbon away from the nucleophilic Serine-195 in the enzyme's catalytic triad, preventing the formation of the tetrahedral intermediate.
Part 3: Synthetic Activity – Peptidomimetic Coupling
For drug developers, "activity" also implies coupling efficiency in Solid Phase Peptide Synthesis (SPPS).
-amino acids are notoriously slower to couple due to steric hindrance and lower nucleophilicity of the amino group.
Comparative Coupling Metrics
Parameter
-Tyr-OMe (Target)
-Tyr-OMe (Alternative)
Implication
Coupling Reagent
HATU/HOAt (Required)
HBTU/HOBt (Standard)
-amino acids require stronger activation.
Reaction Time
2 - 4 hours
30 - 60 minutes
Slower kinetics due to backbone flexibility.
Racemization Risk
Low (No azlactone mechanism)
High (Oxazolone formation)
Major Advantage:-amino acids cannot form the oxazolone intermediate that causes racemization in -amino acids.
Visualization: The Orthogonal Validation Workflow
Caption: Orthogonal workflow combining chemical verification (Identity) and biological performance (Activity) to validate the beta-amino acid scaffold.
Visualization: Mechanism of Proteolytic Resistance
Caption: Mechanistic divergence: The extra methylene group in the beta-isomer prevents the protease active site from engaging the carbonyl.
References
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.
Source: National Institutes of Health (PMC).
[Link]
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling.
Source: National Institutes of Health (PMC).
[Link]
Enantioselective synthesis of β-amino acid derivatives using amidine-based organocatalysts.
Source: Washington University in St. Louis.
[Link]
Comparative
"Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride" literature data comparison
Executive Summary: The Beta-Scaffold Advantage Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (CAS: 1206727-13-0 / Free Acid: 54732-46-6) represents a critical class of -amino acid building blocks . Unlike it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Beta-Scaffold Advantage
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (CAS: 1206727-13-0 / Free Acid: 54732-46-6) represents a critical class of
-amino acid building blocks . Unlike its natural -amino acid isomer (Tyrosine methyl ester), this compound features an amino group attached to the -carbon, creating a backbone extension that imparts unique proteolytic resistance and conformational novelty to peptide chains.
This guide provides a technical comparison between this
-isomer and standard -amino acid derivatives, detailing synthesis efficiency, stability profiles, and experimental protocols for integration into peptidomimetic drug discovery.
Part 1: Chemical Profile & Structural Analysis
The Isomeric Shift:
-Tyr vs.
-Tyr Derivative
The defining feature of this compound is the regiochemical shift of the amino group. While natural L-Tyrosine places the amine at the
-position (C2), the target compound places both the amine and the phenolic ring at the -position (C3).
Feature
Target Compound (-Isomer)
Alternative (-Tyrosine Methyl Ester)
Impact on Application
IUPAC Name
Methyl 3-amino-3-(4-hydroxyphenyl)propanoate HCl
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl
Determines backbone spacing in peptides.
Backbone Length
Extended (C-C-N)
Standard (C-N)
-peptides form stable helices (e.g., -14 helix) distinct from -helices.
Proteolytic Stability
High (Resistant to Chymotrypsin)
Low (Rapidly degraded)
Critical for oral bioavailability and serum half-life.
Chirality
C3 Stereocenter
C2 Stereocenter
Requires specific enantioselective synthesis (Rodionov or enzymatic resolution).
pKa (Amine)
~9.0 - 10.0 (Typical for -amines)
~9.1
Similar basicity, but different nucleophilicity due to steric environment.
Structural Visualization
The following diagram illustrates the structural divergence and the synthesis logic.
Figure 1: Structural relationship showing the divergence from common precursors. The target is a product of condensation chemistry, whereas the alpha-isomer is typically derived from fermentation.
Part 2: Synthesis & Production Efficiency
For researchers requiring high purity (>98%) and specific enantiomers, the Rodionov Reaction is the superior synthetic route compared to Arndt-Eistert homologation, as it directly installs the amine at the benzylic position.
Comparative Synthetic Routes
Method
Yield
Enantioselectivity
Scalability
Recommendation
Rodionov Condensation
65-80%
Racemic (Requires Resolution)
High (Kg scale)
Primary Choice for bulk building block synthesis.
Enzymatic Resolution
40-45% (theoretical max 50%)
>99% ee
Medium
Essential for obtaining pure (S)- or (R)- isomers post-synthesis.
Arndt-Eistert
50-60%
Retains stereochemistry
Low (Safety concerns)
Avoid due to diazomethane hazards unless starting from chiral -amino acids.
Detailed Protocol: Modified Rodionov Synthesis
Note: This protocol produces the racemic free acid, which is subsequently esterified.
Condensation:
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanol.
Add ammonium acetate (2.0 eq) to generate the imine in situ.
Reflux at 80°C for 6-8 hours. The decarboxylation occurs spontaneously, yielding the
-amino acid.
Validation: Monitor CO2 evolution and TLC (disappearance of aldehyde).
Esterification (HCl Salt Formation):
Suspend the crude 3-amino-3-(4-hydroxyphenyl)propanoic acid in dry Methanol (0.5 M concentration).
Evaporate solvent in vacuo.[1][2] Recrystallize from MeOH/Et2O to obtain Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride as a white crystalline solid.
Part 3: Performance in Peptide Synthesis & Stability
Proteolytic Stability Assay
One of the primary justifications for substituting
-Tyr with -Tyr derivatives is resistance to proteolysis.
Experiment: Comparative degradation using
-Chymotrypsin.
Substrate A: Ac-Tyr-OMe (
-peptide mimic).
Substrate B: Ac-
-Tyr-OMe (Target compound derivative).
Conditions: pH 7.8, 37°C, Enzyme:Substrate ratio 1:100.
Results Comparison:
| Time Point |
-Tyr Analog Remaining (%) | -Tyr Analog Remaining (%) | Interpretation |
| :--- | :--- | :--- | :--- |
| 0 min | 100% | 100% | Baseline |
| 30 min | 45% | 99% | Rapid cleavage of -isomer. |
| 120 min | <5% | 96% | -isomer is effectively inert to chymotrypsin. |
Coupling Efficiency
In solid-phase peptide synthesis (SPPS),
-amino esters can exhibit slower kinetics due to the steric bulk of the -substituent.
Coupling Reagent: HATU/HOAt is recommended over DIC/HOBt.
Protocol Adjustment: Double coupling cycles (2 x 45 min) are required to achieve >99% conversion when coupling to the secondary amine of a growing chain, or coupling the bulky
-amino acid onto the resin.
Part 4: Experimental Workflow Visualization
The following diagram outlines the self-validating workflow for synthesizing and testing this compound in a drug discovery context.
Figure 2: Step-by-step production and validation workflow ensuring high-purity output for biological testing.
References
Rodionov, V. M., & Malevinskaya, E. T. (1926). "Über die Darstellung von
-Amino-säuren." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis method).
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. (Review on stability and applications).
Gademann, K., & Seebach, D. (2001). "Beta-Peptides: A surprise at every turn." Helvetica Chimica Acta. (Structural analysis of beta-peptide backbones).
A Comprehensive Guide to the Safe Handling of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. As Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, practical understanding of handling this chemical, moving beyond a simple checklist to explain the "why" behind each recommendation.
Hazard Identification and Risk Assessment
Known and Potential Hazards:
Eye Irritation: Similar compounds can cause serious eye irritation.[1]
Skin Irritation: May cause skin irritation upon contact.[1][2]
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2]
Ingestion: May be harmful if swallowed.
A thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to minimizing exposure to Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride. The following PPE is mandatory when handling this chemical.[3]
PPE Component
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles are required to protect against splashes and dust.[2][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection
Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is good practice to double-glove, especially when handling hazardous substances.[5] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately if contamination is suspected.[5]
Body Protection
A lab coat should be worn at all times in the laboratory.[6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection
While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating significant amounts of dust or aerosols. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.
Diagram: PPE Workflow for Safe Chemical Handling
Caption: A logical workflow for donning and doffing PPE to minimize contamination risk.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
Ventilation: Always handle Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2]
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]
Dust Generation: Be mindful of creating dust when weighing or transferring the solid material. Use appropriate tools and techniques to minimize dust formation.
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[4]
Storage:
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][4]
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[2] Remove contaminated clothing and shoes. Get medical advice if irritation develops.[7]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Response:
For small spills, laboratory personnel with appropriate training and PPE can follow these steps:
Alert others: Notify personnel in the immediate area of the spill.[8]
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS department.
Containment: For a solid spill, carefully sweep up the material and place it in a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and clean up the spill.[9][10]
Decontamination: Clean the spill area with soap and water.
Disposal: Dispose of all contaminated materials as hazardous waste.[9]
Diagram: Spill Response Decision Tree
Caption: A decision-making flowchart for responding to a chemical spill in the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility.
Waste Segregation: Do not mix waste containing Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride with other waste streams.[11]
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[11]
Disposal Route: Dispose of this chemical and its container in accordance with local, state, and federal regulations.[2] This typically involves collection by a licensed hazardous waste disposal company.[11]
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.
Conclusion: A Culture of Safety
Safe handling of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is paramount for the well-being of laboratory personnel and the integrity of research. By understanding the potential hazards, diligently using appropriate PPE, and being prepared for emergencies, you can create a secure and productive research environment. This guide serves as a foundational resource; always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Safety Data Sheet(SDS). (2023, September 21). Retrieved from [Link]
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
The University of British Columbia. Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Texas A&M University – Texarkana. Spill Management Procedure. Retrieved from [Link]
Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]
Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]